Centanafadine
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15/h1-7,14,16H,8-10H2/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHCSWPSUSWGLI-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201045788 | |
| Record name | Centanafadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924012-43-1 | |
| Record name | Centanafadine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924012431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centanafadine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14841 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Centanafadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201045788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CENTANAFADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2A6T4UH9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pharmacological Profile of Centanafadine: A Triple Reuptake Inhibitor for ADHD
A Technical Guide for Researchers and Drug Development Professionals
Centanafadine is an investigational non-stimulant medication that acts as a triple reuptake inhibitor, targeting the transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT).[1] This unique pharmacological profile distinguishes it from many traditional treatments for Attention-Deficit/Hyperactivity Disorder (ADHD), which primarily modulate dopamine and norepinephrine systems.[1] By influencing all three key monoamine neurotransmitters implicated in ADHD and its common comorbidities, this compound represents a promising therapeutic agent with the potential for a broad spectrum of efficacy.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, its binding affinities, and the experimental methodologies used to characterize its activity.
Core Pharmacological Attributes
This compound functions by blocking the reuptake of norepinephrine, dopamine, and serotonin from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2] In vitro studies have demonstrated that this compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[2][3] This hierarchical binding profile suggests a primary noradrenergic and dopaminergic effect, which is characteristic of many effective ADHD medications, supplemented by a serotonergic component that may contribute to mood regulation and a favorable side-effect profile.[2]
Quantitative Analysis of Transporter Inhibition
The inhibitory activity of this compound at the three monoamine transporters has been quantified through in vitro and in vivo studies. The half-maximal inhibitory concentrations (IC50) from in vitro assays and the in vivo transporter occupancy data provide a clear picture of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound [2][3][4]
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
Table 2: In Vivo Transporter Occupancy of this compound in Healthy Male Adults [3][5]
| Transporter | IC50 (ng/mL) | Maximal Occupancy (TOmax) | Affinity Ratio (vs. NET) |
| Norepinephrine Transporter (NET) | 132 ± 65 | 64 ± 7% | - |
| Dopamine Transporter (DAT) | 1580 ± 186 | Assumed 100% | 11.9 ± 6.0 |
| Serotonin Transporter (SERT) | 1760 ± 309 | Assumed 100% | 13.3 ± 7.0 |
Mechanism of Action: A Visual Representation
The primary mechanism of action of this compound involves the blockade of NET, DAT, and SERT at the presynaptic terminal. This inhibition leads to an accumulation of norepinephrine, dopamine, and serotonin in the synaptic cleft, enhancing their signaling to postsynaptic neurons.
Caption: this compound's inhibition of monoamine transporters.
Experimental Protocols
The pharmacological profile of this compound has been elucidated through a series of well-established in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific transporter. The general principle involves a competitive binding reaction between a radiolabeled ligand with known affinity for the transporter and the test compound (this compound).
Methodology:
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Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine (hNET), dopamine (hDAT), or serotonin (hSERT) transporters are cultured. Cell membranes are then harvested and prepared for the binding assay.
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Assay Buffer: A suitable buffer, such as Krebs-HEPES buffer, is used to maintain physiological pH and ionic concentrations.
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Radioligands: Specific radiolabeled ligands are used for each transporter, for instance, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, and [3H]citalopram for SERT.
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Competitive Binding: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
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Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.
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Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Reuptake Inhibition Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled substrate into cells expressing the target transporter.
Methodology:
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Cell Culture: HEK293 cells stably expressing hNET, hDAT, or hSERT are seeded in multi-well plates.
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Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control.
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Initiation of Uptake: A radiolabeled substrate (e.g., [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is added to initiate the uptake process.
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Termination of Uptake: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
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Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.
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Data Analysis: The results are used to determine the concentration-dependent inhibition of substrate uptake by this compound, and the IC50 value is calculated.
Caption: Workflow for an in vitro reuptake inhibition assay.
In Vivo Transporter Occupancy Studies via Positron Emission Tomography (PET)
PET imaging is a non-invasive technique used to quantify the occupancy of transporters by a drug in the living brain.
Methodology:
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Radiotracer Selection: A specific radiotracer that binds to the target transporter is selected (e.g., a radiolabeled version of a known transporter ligand).
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Subject Recruitment: Healthy human volunteers are recruited for the study.
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Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure the baseline transporter availability.
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Drug Administration: Subjects are administered a dose of this compound.
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Post-dose Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with another injection of the radiotracer.
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Image Analysis: The PET images are analyzed to quantify the binding of the radiotracer in specific brain regions rich in the target transporters.
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Occupancy Calculation: The reduction in radiotracer binding after this compound administration compared to the baseline scan is used to calculate the percentage of transporter occupancy at a given drug dose and plasma concentration.
Conclusion
This compound's pharmacological profile as a triple reuptake inhibitor with a preference for the norepinephrine transporter establishes it as a novel investigational drug for ADHD. The quantitative data from in vitro and in vivo studies provide a solid foundation for understanding its mechanism of action and therapeutic potential. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and other novel compounds targeting the monoamine transporter systems. The unique balance of noradrenergic, dopaminergic, and serotonergic activity may offer a broader therapeutic window for managing the complex symptomology of ADHD and its associated comorbidities.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. xenotech.com [xenotech.com]
- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Efficacy of Centanafadine in ADHD Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning or development. The neurobiological underpinnings of ADHD are complex and are thought to involve dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE).[1][2] Centanafadine (formerly EB-1020) is a novel, non-stimulant serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of ADHD.[3][4] This technical guide provides an in-depth summary of the preclinical evidence supporting the efficacy of this compound in established animal models of ADHD, with a focus on its pharmacological profile, neurochemical effects, and behavioral outcomes. Preclinical studies suggest that this compound's abuse potential may be lower than that of commonly prescribed stimulants.[5]
Core Pharmacological Profile
This compound acts as a triple reuptake inhibitor with a distinct affinity profile for monoamine transporters. In vitro studies using cloned human transporters have elucidated its inhibitory potency.
Table 1: In Vitro Inhibitory Activity of this compound at Human Monoamine Transporters[6][7][8][9][10]
| Transporter | IC₅₀ (nM) |
| Norepinephrine Transporter (NET) | 6 |
| Dopamine Transporter (DAT) | 38 |
| Serotonin Transporter (SERT) | 83 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the transporter activity.
This profile demonstrates that this compound is most potent at the norepinephrine transporter, followed by the dopamine transporter, and to a lesser extent, the serotonin transporter, with an IC50 ratio of 1:6:14 (NET:DAT:SERT).[4]
Neurochemical and Behavioral Pharmacology
Preclinical studies have investigated the in vivo neurochemical and behavioral effects of this compound, providing insights into its mechanism of action and potential therapeutic utility in ADHD.
Signaling Pathway of this compound
The primary mechanism of action of this compound is the blockade of NET, DAT, and SERT, leading to an increase in the extracellular concentrations of norepinephrine, dopamine, and serotonin in the synaptic cleft. This enhanced neurotransmitter availability is believed to mediate its therapeutic effects on ADHD symptoms.
Caption: this compound's mechanism of action.
In Vivo Microdialysis Studies
Microdialysis studies in rats have demonstrated that this compound significantly increases extracellular levels of norepinephrine and dopamine in brain regions implicated in ADHD pathophysiology.
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Animal Model: Male Sprague-Dawley rats.
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Procedure: A microdialysis probe is stereotaxically implanted into the prefrontal cortex (PFC) and striatum. Following a recovery period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals.
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Drug Administration: this compound is administered via intraperitoneal (i.p.) injection.
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Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
Table 2: Peak Increase in Extracellular Neurotransmitter Levels Following this compound Administration in Rats[5][6][7][9]
| Brain Region | Neurotransmitter | Peak Increase (% of Baseline) |
| Prefrontal Cortex | Norepinephrine | ~375% |
| Prefrontal Cortex | Dopamine | ~300% |
| Striatum | Dopamine | ~400% |
Notably, the increase in dopamine efflux in the striatum induced by this compound has a slower onset, reaching its maximum approximately 60 minutes after administration, in contrast to the more rapid peaks observed with stimulants like amphetamine and methylphenidate.[6] This pharmacokinetic profile may contribute to a lower potential for abuse.[6]
Behavioral Studies in ADHD Animal Models
The efficacy of this compound in mitigating ADHD-like behaviors has been assessed in the neonatal 6-hydroxydopamine (6-OHDA) lesion model in rats. This model is characterized by hyperactivity and is considered a well-established animal model for the disorder.[6][7]
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Animal Model: Neonatal rat pups.
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Procedure: On postnatal day 3, rat pups are administered the neurotoxin 6-hydroxydopamine (100 μg) via intracisternal injection. This procedure leads to a significant and selective depletion of dopamine in the brain, resulting in locomotor hyperactivity in juvenile rats.
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Behavioral Assessment: Locomotor activity is measured in an open-field arena at a juvenile age. Parameters such as distance traveled, rearing frequency, and time spent in the center of the arena are recorded.
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Drug Administration: this compound is administered to the 6-OHDA-lesioned rats prior to the behavioral assessment.
Caption: Workflow of the 6-OHDA ADHD model.
In this model, this compound demonstrated a dose-dependent inhibition of locomotor hyperactivity in the 6-OHDA-lesioned juvenile rats.[6][7] This finding provides direct preclinical evidence for its potential to ameliorate the hyperactive symptoms of ADHD.
Locomotor Activity in Adult Rats
In contrast to its effects in the hyperactive 6-OHDA model, this compound did not stimulate locomotor activity in normal adult rats within the optimal dose range.[6][7] This is a significant point of differentiation from stimulant medications, which typically induce hyperlocomotion in adult animals.
Drug Discrimination Studies
Drug discrimination studies in animals are used to assess the subjective effects of a drug and its potential for abuse. In these studies, animals are trained to recognize the internal state produced by a specific drug (e.g., cocaine) and to respond on a particular lever to receive a reward.
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Animal Models: Rats and Rhesus monkeys.
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Procedure: Animals are trained to discriminate between injections of saline and a known drug of abuse, such as cocaine. They are rewarded for pressing the correct lever corresponding to the substance administered.
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Testing: Once trained, animals are administered this compound to determine if it substitutes for the training drug (i.e., if the animals press the cocaine-associated lever).
In both rats and rhesus monkeys trained to discriminate cocaine from saline, this compound was found to fully substitute for the discriminative stimulus effects of cocaine.[8] However, in rats, this substitution only occurred at a dose that also reduced the rate of responding, which may suggest aversive effects at higher doses.[8]
Conclusion
The preclinical data for this compound provide a strong rationale for its development as a treatment for ADHD. Its unique profile as a triple reuptake inhibitor with a preference for norepinephrine and dopamine transporters translates to a significant increase in these key neurotransmitters in brain regions critical for attention and executive function. The efficacy of this compound in the neonatal 6-OHDA model of ADHD, a well-established animal model of the disorder, demonstrates its potential to ameliorate core symptoms of hyperactivity. Furthermore, its lack of stimulant-induced hyperlocomotion in adult animals and the nuanced findings in drug discrimination studies suggest a potentially favorable safety and abuse liability profile compared to traditional stimulant medications. These preclinical findings have been foundational for the progression of this compound into clinical trials.
References
- 1. The roles of dopamine and noradrenaline in the pathophysiology and treatment of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publicationslist.org [publicationslist.org]
- 3. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological characterization of the norepinephrine and dopamine reuptake inhibitor EB-1020: implications for treatment of attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Safety and Efficacy of this compound Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Centanafadine's Therapeutic Potential in Attention-Deficit/Hyperactivity Disorder with Comorbid Mood and Anxiety: A Technical Overview
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a complex neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. Beyond these core symptoms, a significant portion of individuals with ADHD also present with comorbid mood and anxiety disorders, complicating clinical management and impacting overall quality of life. Standard ADHD pharmacotherapies, primarily stimulants and non-stimulant norepinephrine reuptake inhibitors, effectively target core symptoms but may have limited efficacy or even exacerbating effects on co-occurring emotional dysregulation.[1]
Centanafadine, an investigational non-stimulant, represents a novel therapeutic approach. As a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), its unique mechanism of action holds the theoretical potential to address both the core cognitive and behavioral deficits of ADHD and the associated mood and anxiety symptoms.[2][3] This technical guide provides a comprehensive review of the existing data on this compound, its pharmacological profile, clinical trial outcomes, and the specific ongoing research aimed at elucidating its role in treating ADHD with comorbid anxiety.
Mechanism of Action: A Triple Reuptake Inhibitor
This compound functions by blocking the reuptake of three key monoamine neurotransmitters implicated in ADHD and mood regulation: norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[4] Its binding affinity is most potent for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[5]
-
In Vitro Binding Affinity (IC50):
This results in an inhibition ratio of approximately 1:6:14 (NET:DAT:SERT).[2] The preferential activity at NET and DAT is thought to primarily address the core symptoms of ADHD, similar to other established treatments.[7] The additional serotonergic activity, though less potent, is hypothesized to contribute to the modulation of mood, anxiety, and emotional dysregulation, which are often observed in patients with ADHD.[1][8]
Clinical Efficacy for Core ADHD Symptoms
Multiple Phase 2 and Phase 3 clinical trials have demonstrated the efficacy of this compound sustained-release (SR) in treating the core symptoms of ADHD in adults, adolescents, and children.
Table 1: Phase 3 Clinical Trial Efficacy Data in Adults with ADHD
| Study | Population | Treatment Arms (Total Daily Dose) | Primary Endpoint | Results (LSMD vs. Placebo at Day 42) | p-value | Reference(s) |
| Study 1 (NCT03605680) | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/dayPlacebo | Change in AISRS Total Score | -3.16-2.74 | 0.0190.039 | [9] |
| Study 2 (NCT03605836) | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/dayPlacebo | Change in AISRS Total Score | -4.01-4.47 | 0.0020.001 | [9] |
| Pooled Analysis | Adults (18-55 years) | This compound 200 mg/daythis compound 400 mg/day | Change in AISRS Total Score | Significant Improvement | <0.001 (both doses) | [10] |
| LSMD: Least-Squares Mean Difference; AISRS: Adult ADHD Investigator Symptom Rating Scale |
Table 2: Phase 3 Clinical Trial Efficacy Data in Children and Adolescents with ADHD
| Study | Population | Treatment Arms | Primary Endpoint | Results (Mean Change from Baseline at Week 6) | p-value (vs. Placebo) | Reference(s) |
| NCT05257265 | Adolescents (13-17 years) | This compound High Dose (328.8 mg)this compound Low Dose (164.4 mg)Placebo | Change in ADHD-RS-5 Total Score | -18.5-15.5-14.2 | 0.0006Not Significant | [1][4][11] |
| NCT05428033 | Children (6-12 years) | This compound High Dose (weight-based)this compound Low Dose (weight-based)Placebo | Change in ADHD-RS-5 Total Score | Statistically Significant ImprovementNot Statistically Significant | 0.0008Not Significant | [8][11][12] |
| ADHD-RS-5: ADHD Rating Scale, 5th Edition |
Across these trials, the higher doses of this compound consistently demonstrated statistically significant improvements in core ADHD symptoms compared to placebo, with an onset of action observed as early as week one.[1][11]
Investigating the Potential for Comorbid Mood and Anxiety
The serotonergic component of this compound's mechanism provides a strong rationale for its potential utility in patients with ADHD and comorbid mood or anxiety disorders. Serotonin dysregulation is a well-established factor in the pathophysiology of depression and anxiety.[8] By modulating serotonin levels, in addition to norepinephrine and dopamine, this compound may offer a more holistic treatment for the complex symptomology of this patient population.
Indirect evidence from comparative analyses suggests this compound has a favorable profile regarding anxiety. A matching-adjusted indirect comparison found that this compound was associated with a significantly lower risk of treatment-emergent anxiety compared to the stimulant lisdexamfetamine.[7] However, dedicated prospective trials are necessary to confirm a direct therapeutic benefit.
Experimental Protocol: The NCT06973577 Trial
To directly assess its efficacy in this comorbid population, Otsuka Pharmaceutical is sponsoring a Phase 3b, randomized, double-blind, placebo-controlled study (NCT06973577). This trial is specifically designed to evaluate the efficacy and safety of this compound in adults with ADHD and co-occurring Generalized Anxiety Disorder (GAD) and/or Social Anxiety Disorder (SAD).[13][14]
Table 3: Key Methodologies for the NCT06973577 Comorbidity Trial
| Parameter | Description |
|---|---|
| Study Title | A Phase 3b, Multicenter, Randomized, Double-blind, Placebo-controlled, Parallel-group, Short-term Study of the Efficacy, Safety, and Tolerability of this compound in the Treatment of Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety.[13] |
| Population | Adults aged 18 to 65 years with a primary diagnosis of ADHD and a comorbid diagnosis of GAD and/or SAD confirmed by DSM-5-TR criteria.[13] |
| Inclusion Criteria | - ADHD diagnosis confirmed by ACDS Version 1.2.- AISRS total score ≥ 28 at baseline.- GAD and/or SAD diagnosis confirmed by MINI.- Hamilton Anxiety Rating Scale (HAM-A) total score ≥ 20 at baseline.- CGI-S-ADHD and CGI-S-anxiety rating ≥ 4 at baseline.[13][14] |
| Exclusion Criteria | - History of non-response to ≥2 different classes of ADHD therapies.- History of non-response to ≥2 different classes of anxiety therapies.- Current or recent (past 12 months) substance use disorder.- History of seizure or epilepsy.[13][14] |
| Intervention | This compound vs. Placebo.[13] |
| Primary Endpoints | 1. Change from baseline in Adult ADHD Investigator Symptom Rating Scale (AISRS) total score.2. Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score.[13] |
| Study Duration | Approximately 13 weeks, including screening, washout, and a 9-week double-blind treatment period.[13] |
Safety and Tolerability Profile
Across the clinical development program, this compound has been generally well-tolerated. Most treatment-emergent adverse events (TEAEs) have been mild to moderate in severity.[3][8]
Table 4: Common Treatment-Emergent Adverse Events (Reported in >2% of Patients and more than Placebo)
| Adverse Event | Population | Reference(s) |
| Decreased Appetite | Adults, Adolescents, Children | [3][11] |
| Nausea | Adults, Adolescents, Children | [11][15] |
| Headache | Adults, Adolescents | [3][4] |
| Rash | Adolescents, Children | [4][11] |
| Fatigue | Adolescents, Children | [11] |
| Upper Abdominal Pain | Adolescents, Children | [11] |
| Somnolence (Sleepiness) | Adolescents, Children | [11] |
| Insomnia | Adults | [15] |
| Diarrhea | Adults | [15] |
| Dry Mouth | Adults | [7] |
Importantly, studies suggest that this compound has a low potential for abuse and is not associated with euphoric mood or withdrawal signals upon discontinuation, distinguishing it from stimulant medications.[5][15]
Conclusion
This compound is an efficacious non-stimulant treatment for the core symptoms of ADHD in adults, adolescents, and children. Its novel triple reuptake inhibitor mechanism, which uniquely includes serotonergic activity, provides a compelling neurobiological rationale for its potential to also treat comorbid mood and anxiety symptoms. While current clinical data and comparative analyses offer indirect support for a favorable anxiety profile, the definitive evidence for its efficacy in this complex, comorbid population awaits the results of dedicated studies. The ongoing Phase 3b trial (NCT06973577) is a critical step in determining whether this compound can fulfill its promise as an integrated treatment for individuals struggling with both ADHD and anxiety, potentially offering a significant advancement in the management of these overlapping conditions.
References
- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. additudemag.com [additudemag.com]
- 4. alert.psychnews.org [alert.psychnews.org]
- 5. dovepress.com [dovepress.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. Assessment of this compound in adults with attention-deficit/hyperactivity disorder: A matching-adjusted indirect comparison vs lisdexamfetamine dimesylate, atomoxetine hydrochloride, and viloxazine extended-release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. researchgate.net [researchgate.net]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 12. hcplive.com [hcplive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. A Trial of this compound Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]
- 15. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Results for Centanafadine in Healthy Volunteers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine is an investigational non-stimulant medication currently under development for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] It functions as a triple monoamine reuptake inhibitor, targeting norepinephrine, dopamine, and serotonin transporters.[3][4] This document provides a comprehensive technical guide on the early-phase clinical trial results of this compound in healthy volunteers, with a focus on its pharmacokinetic profile, safety, and tolerability.
Mechanism of Action
This compound exhibits a preferential affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[3][4] In vitro studies have determined its half-maximal inhibitory concentrations (IC50) to be 6 nM for norepinephrine, 38 nM for dopamine, and 83 nM for serotonin reuptake.[3] This profile suggests a potent inhibition of norepinephrine reuptake, with approximately 6-fold and 14-fold lower activity for dopamine and serotonin reuptake, respectively.[3] In a positron emission tomography (PET) trial involving healthy male adults, this compound demonstrated occupancy of norepinephrine, dopamine, and serotonin reuptake transporters.[5] Furthermore, at clinically relevant concentrations, this compound and its primary metabolite, EB-10601, have shown no functional activity at other receptors, transporters, or ion channels in vitro.[5]
Pharmacokinetic Profile
Early-phase studies in healthy adults have characterized the pharmacokinetic profile of both immediate-release (IR) and sustained-release (SR) formulations of this compound.
Single-Dose Pharmacokinetics of this compound SR
A study evaluating a single 100 mg oral dose of this compound sustained-release (SR) was conducted in healthy adults.[6] In a separate thorough QT trial, pharmacokinetic parameters were assessed following a supratherapeutic 800 mg total daily dose of this compound SR.[5]
| Parameter | This compound | EB-10601 (Metabolite) |
| Median Tmax (hours) | 8 | 12 |
| Median Cmax (µg/mL) | 2.48 | 3.22 |
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite (EB-10601) after an 800 mg Total Daily Dose of this compound SR [5]
Half-Life
The plasma half-life of this compound is formulation-dependent. The immediate-release formulation has a half-life of less than 1.5 hours, while the sustained-release formulation has a half-life of just over 4.5 hours, which allows for twice-daily administration.[7]
Safety and Tolerability
This compound has been generally well-tolerated in early-phase clinical trials involving healthy volunteers.
Phase 1 Safety Findings
The Phase 1 trial program for this compound-SR demonstrated its safety and tolerability in healthy subjects with twice-daily administration of up to 500 mg/day for 10 days.[7]
Thorough QT Study
A randomized, double-blind, placebo- and moxifloxacin-controlled crossover trial was conducted to evaluate the effect of this compound on cardiac repolarization in 30 healthy adults.[8] Participants received a supratherapeutic 800 mg total daily dose of this compound SR, placebo, and moxifloxacin 400 mg.[8]
Key findings from this study include:
-
No clinically meaningful effect on cardiac repolarization was observed.[5][8]
-
No this compound-treated participant had a QTcF increase of >30 milliseconds.[5]
-
No relevant increases in PR or QRS intervals, or heart rate were observed.[5]
-
The predicted placebo-corrected change from baseline QTc (ΔΔQTcF) at the geometric mean Cmax was -2.72 ms for this compound and -1.59 ms for its metabolite, EB-10601.[5]
-
No serious treatment-emergent adverse events or deaths were reported.[5]
Experimental Protocols
Decentralized Phase 1 Pharmacokinetic Study
This exploratory, open-label trial evaluated the feasibility of self-collection of pharmacokinetic samples.[6]
-
Participants: Healthy adults aged 18-55 years with a body mass index of 19.0-32.0 kg/m ².[6]
-
Dosing: Participants received a single 100 mg oral dose of this compound sustained-release on three separate occasions.[6]
-
Procedures: The trial included both in-clinic and at-home visits. Pharmacokinetic samples, electrocardiograms (ECGs), and vital signs were collected by clinical personnel, under staff supervision, and remotely by the participants.[6]
Thorough QT Study
This was a double-blind, placebo- and moxifloxacin-controlled, 3-period crossover trial.[8]
-
Participants: 30 healthy adults aged 18-65 years.[8]
-
Dosing: Participants received this compound sustained-release 800 mg total daily dose (supratherapeutic), placebo, and moxifloxacin 400 mg in a crossover design.[8]
-
Primary Endpoint: Placebo-corrected change from baseline QTc (ΔΔQTc), analyzed using concentration-QTc (C-QTc) analysis.[8]
-
Assessments: Electrocardiogram parameters and heart rate were assessed.[8]
References
- 1. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 5. A Randomized Thorough QT Trial Using Concentration‐QT Analysis to Evaluate the Effects of this compound on Cardiac Repolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conducting clinical trials with self-collection of pharmacokinetic samples: Experience from an exploratory, phase 1, open-label trial of this compound SR in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
In-Vitro Binding Affinities of Centanafadine for Monoamine Transporters: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the in-vitro binding affinities of centanafadine, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), for the key monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This document summarizes quantitative binding data, outlines the experimental methodologies used to determine these affinities, and provides visual representations of the underlying biological and experimental processes.
Core Data: In-Vitro Binding Affinities
This compound exhibits a distinct binding profile for the three primary monoamine transporters. Its highest affinity is for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1] The inhibitory activity of this compound is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter's activity in vitro.
The in-vitro IC₅₀ values for this compound are presented in the table below. These values highlight its potency and selectivity profile.
| Transporter | IC₅₀ (nM) |
| Norepinephrine Transporter (NET) | 6[2][3] |
| Dopamine Transporter (DAT) | 38[2][3] |
| Serotonin Transporter (SERT) | 83[2][3] |
Table 1: In-Vitro IC₅₀ values of this compound for Monoamine Transporters.
Experimental Protocols: Radioligand Binding Assay
The determination of in-vitro binding affinities for compounds like this compound is typically accomplished through competitive radioligand binding assays. This technique measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind with high affinity to the target transporter.
I. Membrane Preparation
-
Source Material : Membranes are prepared from cells or tissues expressing the target monoamine transporters (DAT, NET, or SERT).
-
Homogenization : The source material is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[4]
-
Centrifugation : The homogenate undergoes centrifugation at a low speed to remove large debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.[4]
-
Washing and Resuspension : The membrane pellet is washed and resuspended in a fresh buffer. This process is often repeated to ensure the removal of endogenous substances.
-
Storage : The final membrane preparation is aliquoted and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[4]
II. Competitive Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format.[4]
-
Incubation Mixture : Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET, [³H]-WIN 35,428 for DAT, or [³H]-citalopram for SERT), and varying concentrations of the unlabeled test compound (this compound).
-
Defining Non-Specific Binding : A set of wells containing a high concentration of a known, non-radiolabeled inhibitor is included to determine non-specific binding.
-
Incubation : The plates are incubated, typically for 30-60 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[4][5]
-
Termination of Binding : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[4]
-
Washing : The filters are washed multiple times with an ice-cold buffer to remove any unbound radioligand.
III. Data Acquisition and Analysis
-
Scintillation Counting : The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Calculation of Specific Binding : Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
IC₅₀ Determination : The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is then used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Kᵢ Calculation : The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Monoamine Transporter Signaling Pathway
The following diagram illustrates the mechanism of action of monoamine transporters in the synaptic cleft and the inhibitory effect of a reuptake inhibitor like this compound.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines the key steps involved in a typical in-vitro radioligand binding assay used to determine the binding affinity of a compound.
References
- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. Neurotransmitter transporter occupancy following administration of this compound sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Centanafadine Phase 3 Clinical Trials in Adult ADHD: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the dosage and administration protocols for centanafadine in Phase 3 clinical trials for the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD). The information is compiled from publicly available data from various studies.
Investigational Drug Profile
-
Drug Name: this compound
-
Formulation: Sustained-Release (SR) Tablets[1]
-
Mechanism of Action: this compound is a novel serotonin-norepinephrine-dopamine triple-reuptake inhibitor[2][3]
Phase 3 Clinical Trial Design Overview
The Phase 3 clinical program for this compound in adults with ADHD typically involved randomized, double-blind, multicenter, placebo-controlled, parallel-group studies.[1][2][4] The standard duration for the double-blind treatment period was six weeks.[2][5] A long-term, 52-week open-label safety and tolerability study was also conducted.[6][7]
The trials generally consisted of four distinct periods:
-
Screening and Washout Period [1]
-
Single-Blind Placebo Run-in Period: Typically lasting one week.[1][8]
-
Double-Blind Treatment Period: Lasting for six weeks.[1]
-
Follow-up Period: Ranging from 7 to 10 days after the last dose.[1][7]
Dosage and Administration Protocol
Investigated Dosages
The Phase 3 trials primarily evaluated two total daily doses (TDD) of this compound SR:
These were compared against a matching placebo.[9] The administration was oral, with a twice-daily (BID) dosing schedule.[2][10]
Dosing and Titration Schedule
A specific titration schedule was implemented for the higher dose group to enhance tolerability:
| Total Daily Dose (TDD) | Dosing Regimen | Day 1-7 | Day 8-42 |
| 200 mg | 100 mg BID | 100 mg BID | 100 mg BID |
| 400 mg | 200 mg BID | 100 mg BID | 200 mg BID |
| Placebo | Matching Placebo BID | Placebo BID | Placebo BID |
Table 1: Dosing and Titration Schedule for 6-Week Double-Blind Treatment Period.
Subjects randomized to the 200 mg TDD group began treatment at their target dose from the first day of the double-blind period.[1][11] In contrast, subjects in the 400 mg TDD group started with a 200 mg TDD for the initial 7 days, before escalating to their target dose of 400 mg TDD on day 8 for the remainder of the study.[1][11]
For the 52-week open-label long-term safety study, all participants received a starting dose of 200 mg TDD of this compound SR from days 1 to 7, followed by a titration to 400 mg TDD on day 8.[7]
Experimental Protocols
Participant Eligibility Criteria
The trials enrolled adults between the ages of 18 and 55 with a primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria.[4][9][10] The diagnosis was confirmed using the Adult ADHD Clinical Diagnostic Scale (ACDS) Version 1.2.[10][12]
Key Inclusion Criteria:
-
Symptom Severity: Participants not on ADHD medication needed an Adult ADHD Investigator Symptom Rating Scale (AISRS) score of ≥ 28 at both screening and baseline. Those on medication at screening required an AISRS score of ≥ 22 at screening and ≥ 28 at baseline.[10]
-
Functional Impairment: A Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 (at least moderately ill) at baseline was required.[10][13]
Key Exclusion Criteria:
-
Presence of a current comorbid psychiatric disorder that could interfere with the trial's assessments or require prohibited medications.[10]
-
A diagnosis of "Other Specified or Unspecified Attention-Deficit/Hyperactivity Disorder" as per DSM-5.[10]
Efficacy and Safety Assessments
Primary Efficacy Endpoint:
-
The primary measure of efficacy was the change from baseline to Day 42 in the total score of the Adult ADHD Investigator Symptom Rating Scale (AISRS) .[2][4] The AISRS is an interview-based assessment of ADHD symptoms in adults.[2]
Key Secondary Efficacy Endpoint:
-
The key secondary outcome was the change from baseline to Day 42 on the Clinical Global Impression – Severity (CGI-S) scale .[2][4]
Summary of Efficacy Data from Phase 3 Trials
The following tables summarize the key efficacy findings from two pivotal Phase 3 studies.
| Study | Treatment Group | Mean Change from Baseline in AISRS Total Score at Day 42 | p-value vs. Placebo | Effect Size vs. Placebo |
| Study 1 | This compound 200 mg/day | -3.16 (LS Mean Difference) | 0.019 | -0.28 |
| This compound 400 mg/day | -2.74 (LS Mean Difference) | 0.039 | -0.24 | |
| Study 2 | This compound 200 mg/day | -4.01 (LS Mean Difference) | 0.002 | -0.37 |
| This compound 400 mg/day | -4.47 (LS Mean Difference) | 0.001 | -0.40 |
Table 2: Least-Squares Mean Difference in AISRS Total Score at Day 42.[4]
| Pooled Analysis | Treatment Group | Mean Change from Baseline in AISRS Total Score at Week 6 | p-value vs. Placebo |
| This compound 200 mg | -12.1 | 0.002 | |
| This compound 400 mg | -12.5 | 0.0009 | |
| Placebo | -8.1 | N/A |
Table 3: Mean Change in AISRS Total Score in a Pooled Analysis of Two Phase 3 Trials.[13]
Visualized Experimental Workflow and Signaling Pathway
Caption: Phase 3 Clinical Trial Workflow for this compound in Adult ADHD.
Caption: Mechanism of Action of this compound.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of this compound for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 3. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 4. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. additudemag.com [additudemag.com]
- 6. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 11. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. medscape.com [medscape.com]
Application Notes & Protocols for Assessing Centanafadine Efficacy using the ADHD Investigator Symptom Rating Scale (AISRS)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the ADHD Investigator Symptom Rating Scale (AISRS) in clinical trials to assess the efficacy of centanafadine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults.
Introduction to this compound and the AISRS
This compound is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor currently under investigation for the treatment of ADHD in adults.[1][2] The AISRS is a validated, semi-structured, clinician-administered rating scale designed to assess the symptoms of ADHD in adults.[3][4] It consists of 18 items that directly correspond to the DSM-5 criteria for ADHD, with nine items assessing inattention and nine assessing hyperactivity-impulsivity.[3][5][6] Each item is rated on a 4-point Likert scale from 0 (none) to 3 (severe), yielding a total score range of 0 to 54.[5][6] The AISRS is a reliable and effective tool for measuring the efficacy of ADHD treatments in clinical trials.[4][7]
The ADHD Investigator Symptom Rating Scale (AISRS)
The AISRS is a clinician-administered scale that uses a semi-structured interview format to evaluate the severity of ADHD symptoms.[3][8] This methodology, which includes suggested prompts for each item, is designed to improve inter-rater reliability.[3] The scale is divided into two subscales: inattention and hyperactivity-impulsivity.[4][9]
Scoring:
-
Item Score: 0 = None, 1 = Mild, 2 = Moderate, 3 = Severe.[5]
-
Subscale Scores: Sum of the 9 inattention items and the 9 hyperactivity-impulsivity items, respectively (each ranging from 0-27).[5]
Higher scores indicate greater symptom severity.[6] For a clinical diagnosis of ADHD to be considered, a rating of 2 (Moderate) or 3 (Severe) on six or more symptoms in either the inattention or hyperactivity-impulsivity category is often required.[6]
Clinical Trial Protocols for Assessing this compound Efficacy
The following protocols are based on methodologies from Phase 2 and Phase 3 clinical trials of this compound.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group design is typically employed.[1] Key phases of the study include:
-
Screening and Washout Period (up to 28 days): Potential participants are screened against inclusion and exclusion criteria.[10] Any prohibited medications are discontinued.
-
Single-Blind Placebo Run-in (1 week): All eligible participants receive a placebo to identify and exclude placebo responders.[10]
-
Double-Blind Treatment Period (6 weeks): Participants are randomized to receive either this compound (at varying doses) or a matching placebo.[1][10]
-
Follow-up (10 days after the last dose): Safety and any adverse events are monitored.[10]
Participant Selection Criteria
Inclusion Criteria:
-
Diagnosis: Confirmed diagnosis of ADHD according to DSM-5 criteria.[10][11]
-
AISRS Score:
-
Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4 at baseline.[12]
Exclusion Criteria:
-
History of non-response to two or more different classes of ADHD therapies.[10]
-
Presence of comorbid psychiatric disorders that could confound the results.[13]
-
Participants who show a ≥30% improvement on the Adult ADHD Self-report Scale (ASRS) during the screening or placebo run-in periods are excluded.[10]
Treatment and Dosing
Participants are typically randomized in a 1:1:1 ratio to one of three groups:[10]
-
This compound Sustained Release (SR) 200 mg total daily dose.
-
This compound SR 400 mg total daily dose.
-
Matching Placebo.
The 400 mg/day group often starts with a titration period, receiving 200 mg/day for the first week before increasing to the target dose.[10]
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint: The primary measure of efficacy is the change from baseline in the AISRS total score at the end of the treatment period (e.g., Day 42).[1]
-
Secondary Efficacy Endpoints:
-
Clinical Global Impression-Severity of Illness Scale (CGI-S).[1]
-
Changes in the inattention and hyperactivity-impulsivity subscales of the AISRS.
-
-
Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), vital signs, ECGs, and laboratory results throughout the study.[13]
Data Presentation
The following tables summarize the quantitative data from pivotal Phase 3 clinical trials of this compound.
Table 1: Baseline Characteristics of Study Participants
| Characteristic | Study 1 | Study 2 |
| Number of Participants | 446 | 430 |
| Mean Age (SD) | 37.0 (10.2) | 36.4 (10.0) |
| Mean AISRS Total Score (SD) | 38.7 (6.8) | 38.7 (6.8) |
Data compiled from two separate Phase 3 studies.[1]
Table 2: Change in AISRS Total Score from Baseline at Day 42
| Treatment Group | Study 1: LS Mean Difference from Placebo (p-value) | Study 2: LS Mean Difference from Placebo (p-value) |
| This compound 200 mg/day | -3.16 (p = 0.019) | -4.01 (p = 0.002) |
| This compound 400 mg/day | -2.74 (p = 0.039) | -4.47 (p = 0.001) |
LS Mean = Least-Squares Mean. A negative value indicates a greater reduction in symptoms compared to placebo.[1]
Visualizations
Experimental Workflow
Caption: Clinical trial workflow for assessing this compound efficacy.
AISRS Assessment Logic
Caption: Logic for using AISRS in participant screening.
References
- 1. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adult ADHD Investigator Symptom Rating Scale | NIDA Data Share [datashare.nida.nih.gov]
- 4. Validation of the adult ADHD investigator symptom rating scale (AISRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Adult ADHD Investigator Symptom Rating Scale Form for Free | Certinal [certinal.com]
- 8. Adult ADHD Rating Scales [healthline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Sustained Release Is Efficacious in the Treatment of Adult ADHD Across Disease Severities | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 13. 52-Week Open-Label Safety and Tolerability Trial of this compound Sustained Release in Adults With Attention Deficit Hyperactivity Disorder (ADHD) | CNS Spectrums | Cambridge Core [cambridge.org]
Designing Clinical Trials to Assess Centanafadine's Impact on Executive Function in Adolescents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) in adolescents is frequently characterized by significant deficits in executive functions—a set of higher-order cognitive processes that include planning, working memory, cognitive flexibility, and inhibitory control. Centanafadine, an investigational norepinephrine, dopamine, and serotonin reuptake inhibitor, has shown promise in treating core ADHD symptoms.[1][2][3][4] These application notes and protocols outline a proposed clinical trial design specifically focused on evaluating the efficacy of this compound in improving executive function in adolescents with ADHD.
This compound is a triple monoamine reuptake inhibitor with its highest affinity for the norepinephrine transporter, followed by dopamine and serotonin transporters.[1][5][6][7] This unique mechanism of action, affecting three key neurotransmitter systems implicated in behavioral and mood regulation, suggests a potential for broad symptom relief, including improvements in executive functioning.[1][8] Recent Phase 3 clinical trials in adolescents (ages 13-17) have demonstrated that this compound at a dose of 328.8 mg once daily resulted in statistically significant and clinically meaningful reductions in ADHD symptoms as measured by the ADHD Rating Scale-5 (ADHD-RS-5).[1][2] While these trials establish its efficacy on general ADHD symptoms, a focused investigation into its effects on the specific domains of executive function is a critical next step.
Experimental Protocols
Study Design
A randomized, double-blind, placebo-controlled, parallel-group, multicenter study is proposed.
-
Participants: 450 adolescents (aged 13-17 years, inclusive) with a primary diagnosis of ADHD.
-
Treatment Arms:
-
This compound (328.8 mg, once daily)
-
Placebo (once daily)
-
-
Duration: 6 weeks of treatment, with assessments at baseline, week 1, week 3, and week 6.
Participant Selection Criteria
Inclusion Criteria:
-
Male or female, aged 13 to 17 years (inclusive) at the time of informed consent/assent.
-
Primary diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured diagnostic interview (e.g., MINI-KID).[9]
-
ADHD Rating Scale-5 (ADHD-RS-5) total score of ≥ 28 at baseline.[9]
-
Clinical Global Impression-Severity (CGI-S) score for ADHD of ≥ 4 at baseline.[9]
-
Demonstrated deficits in executive function as indicated by a score of ≥ 60 on the Behavior Rating Inventory of Executive Function (BRIEF) Global Executive Composite (GEC) T-score.[10]
-
Body weight ≥ 13 kg.[9]
-
Voluntary written informed consent from a legally authorized representative and assent from the participant.
Exclusion Criteria:
-
Comorbid psychiatric diagnoses that are the primary focus of treatment, including severe anxiety disorders, major depressive disorder with a current major depressive episode, bipolar disorder, psychosis, or conduct disorder severe enough to interfere with trial participation.[9]
-
History of a tic disorder.[11]
-
Significant risk of suicide.[9]
-
Pregnancy or breastfeeding.[9]
-
Use of other psychotropic medications that may interact with this compound.[11]
-
Known hypersensitivity to this compound or its components.
Assessments
Primary Efficacy Endpoint:
-
Change from baseline to week 6 in the Behavior Rating Inventory of Executive Function (BRIEF), Parent Form, Global Executive Composite (GEC) T-score. The BRIEF is a well-validated rating scale that assesses executive functions in everyday situations.[10]
Secondary Efficacy Endpoints:
-
Neuropsychological Tests: A battery of performance-based tests will be administered to provide objective measures of specific executive functions.[12][13][14]
-
Wisconsin Card Sorting Test (WCST): To assess cognitive flexibility and set-shifting.[13]
-
Tower of London Test: To evaluate planning and problem-solving abilities.[13]
-
Stroop Color-Word Test: To measure inhibitory control and selective attention.[13]
-
Digit Span Backwards (from WISC-V): To assess verbal working memory.[15]
-
-
ADHD Rating Scale-5 (ADHD-RS-5): To measure changes in core ADHD symptoms.[2]
-
Clinical Global Impression-Improvement (CGI-I): To provide a global assessment of clinical improvement.
Safety and Tolerability Assessments:
-
Monitoring of treatment-emergent adverse events (TEAEs) at each visit. Common TEAEs for this compound include decreased appetite, nausea, headache, and rash.[2]
-
Vital signs (blood pressure, heart rate), height, and weight measurements.
-
Electrocardiograms (ECGs) at screening and end of study.
-
Clinical laboratory tests (hematology, chemistry, urinalysis) at screening and end of study.
Data Presentation
The following tables provide a template for summarizing the quantitative data that would be collected in this clinical trial.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=225) | Placebo (n=225) | Total (N=450) |
| Age (mean, SD) | |||
| Gender (n, %) | |||
| ADHD Subtype (n, %) | |||
| ADHD-RS-5 Total Score (mean, SD) | |||
| BRIEF GEC T-score (mean, SD) | |||
| WCST Perseverative Errors (mean, SD) | |||
| Tower of London Total Moves (mean, SD) | |||
| Stroop Color-Word Interference (mean, SD) | |||
| Digit Span Backwards (mean, SD) |
Table 2: Primary and Secondary Efficacy Outcomes at Week 6
| Outcome Measure | This compound (n=225) | Placebo (n=225) | p-value |
| Primary Outcome | |||
| Change in BRIEF GEC T-score (mean, SE) | |||
| Secondary Outcomes | |||
| Change in ADHD-RS-5 Total Score (mean, SE) | |||
| CGI-I Responders (n, %) | |||
| Change in WCST Perseverative Errors (mean, SE) | |||
| Change in Tower of London Total Moves (mean, SE) | |||
| Change in Stroop Color-Word Interference (mean, SE) | |||
| Change in Digit Span Backwards (mean, SE) |
Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (n=225) | Placebo (n=225) |
| Any TEAE (n, %) | ||
| Decreased Appetite (n, %) | ||
| Nausea (n, %) | ||
| Headache (n, %) | ||
| Rash (n, %) | ||
| Somnolence (n, %) | ||
| Serious TEAEs (n, %) |
Visualizations
Caption: Proposed mechanism of this compound's action on executive function.
Caption: Clinical trial workflow for assessing this compound's impact.
References
- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otsuka Pharma reports positive results from two pivotal phase 3 trials of this compound to treat adolescents and children with ADHD [clival.com]
- 4. additudemag.com [additudemag.com]
- 5. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 6. dovepress.com [dovepress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Trial of this compound Long-term Safety in Children and Adolescents With Attention-deficit/Hyperactivity Disorder (ADHD) [ctv.veeva.com]
- 10. simplypsychology.org [simplypsychology.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Assessment of executive function in ADHD adolescents: contribution of performance tests and rating scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mentalhealth.com [mentalhealth.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Best practices for patient recruitment in clinical trials of novel ADHD treatments like centanafadine
A comprehensive guide for researchers, scientists, and drug development professionals on best practices for recruiting and retaining patients in clinical trials for novel Attention-Deficit/Hyperactivity Disorder (ADHD) treatments, with a special focus on centanafadine.
These application notes and protocols provide a framework for optimizing patient recruitment for clinical trials of new ADHD therapies. By implementing these best practices, researchers can enhance enrollment rates, improve patient retention, and increase the overall efficiency and success of their clinical trials.
Best Practices for Patient Recruitment
Successful patient recruitment in ADHD clinical trials hinges on a multi-faceted approach that is patient-centric, leverages digital outreach, and addresses the unique challenges of this patient population.
1.1. Digital and Direct-to-Patient (DTP) Strategies:
Traditional recruitment methods are often insufficient for reaching the diverse ADHD population. Direct-to-patient digital strategies have proven highly effective. Many individuals with ADHD, particularly teens and adults, turn to online resources to research their symptoms, making online platforms a prime channel for recruitment.
-
Social Media Campaigns: Targeted advertising on social media platforms can effectively reach potential participants.
-
Online Health Communities and Forums: Engaging with existing online ADHD communities can build trust and disseminate information about clinical trials.
-
Search Engine Optimization (SEO): Optimizing trial websites and landing pages for relevant keywords can attract individuals actively seeking information about ADHD treatments.
1.2. Patient-Centric Trial Design and Communication:
A patient-centric approach is crucial for both recruitment and retention. This involves designing trials that minimize patient burden and communicating transparently and effectively.
-
Clear and Accessible Information: All trial-related materials should be easy to understand, avoiding overly technical jargon.
-
Flexible Visit Schedules: Offering flexible scheduling options can accommodate the challenges individuals with ADHD may face with time management and organization.
-
Remote and Decentralized Trial Components: Incorporating telehealth visits and remote data collection can significantly reduce the burden on participants.
1.3. Addressing Stigma and Diversity:
Stigma surrounding mental health conditions and a lack of diversity in clinical trials are significant barriers to recruitment in ADHD research.
-
Culturally Sensitive Outreach: Tailoring recruitment materials and strategies to different cultural and ethnic groups is essential.
-
Partnerships with Community Organizations and Patient Advocacy Groups: Collaborating with trusted community leaders and advocacy groups can help build rapport and disseminate information within diverse populations.
-
Diverse Study Staff: A diverse research team can help create a more welcoming and inclusive environment for participants from various backgrounds.
1.4. Collaboration with Healthcare Providers:
Healthcare providers are a key source of patient referrals.
-
Educate Clinicians: Provide clear and concise information about the clinical trial to psychiatrists, neurologists, pediatricians, and general practitioners.
-
Streamline the Referral Process: Make it easy for healthcare providers to refer potentially eligible patients to the study.
Data Presentation: Quantitative Analysis of Recruitment Strategies
The following tables summarize key quantitative data related to patient recruitment in clinical trials. While specific data for novel ADHD treatments like this compound are emerging, these figures provide a general overview of recruitment metrics.
Table 1: Comparison of Patient Recruitment Strategies
| Recruitment Strategy | Reported Success Rate/Reach | Average Cost per Patient Recruited (General Clinical Trials) | Key Considerations for ADHD Trials |
| Direct-to-Patient Digital Advertising | High reach to targeted demographics | Varies significantly based on platform and campaign | Highly effective for reaching undiagnosed or self-researching individuals with ADHD. |
| Physician Referrals | Moderate to High | Can be cost-effective if integrated into existing clinical workflows | Requires strong engagement and education of healthcare providers about the novel treatment. |
| Patient Advocacy Group Collaboration | Moderate reach, high engagement | Lower direct cost, often involves partnership building | Builds trust and credibility within the ADHD community. |
| Traditional Media (Print, Radio) | Lower reach for younger demographics | Can be expensive | May be less effective for reaching younger adults and adolescents with ADHD. |
Table 2: Demographic Characteristics of Patients in ADHD Clinical Trials
| Demographic | Adult ADHD Trials | Pediatric/Adolescent ADHD Trials |
| Mean Age | 35.2 - 37.9 years | Varies by study cohort (e.g., 10-15, 13-17 years) |
| Gender Distribution | ~57-66% Female | Higher proportion of males in many studies. |
| Race/Ethnicity | Predominantly White/Caucasian in many US-based trials. | Efforts to increase diversity are ongoing and crucial. |
| Common Comorbidities | Anxiety, Mood Disorders, Substance Use Disorder | Oppositional Defiant Disorder, Anxiety Disorders, Learning Disabilities |
Experimental Protocols
3.1. Protocol for Patient Screening
This protocol outlines the steps for screening potential participants for a clinical trial of a novel ADHD treatment like this compound.
Objective: To identify individuals who meet the preliminary inclusion and exclusion criteria for the clinical trial.
Personnel: Clinical Research Coordinator (CRC), Research Assistant.
Materials:
-
Institutional Review Board (IRB)-approved pre-screening questionnaire (online or paper-based).
-
Telephone screening script.
-
Patient information leaflet.
Procedure:
-
Initial Contact: Potential participants express interest through various recruitment channels (e.g., online form, phone call).
-
Pre-Screening Questionnaire:
-
Administer the IRB-approved pre-screening questionnaire to gather basic demographic information and self-reported ADHD symptoms.
-
The questionnaire should include key inclusion/exclusion criteria in simple language.
-
-
Telephone Screening:
-
A CRC or trained research assistant contacts potentially eligible individuals.
-
Follow the telephone screening script to:
-
Confirm the information provided in the pre-screening questionnaire.
-
Briefly explain the purpose of the study and what participation involves.
-
Ask more detailed questions about their ADHD symptoms, treatment history, and any potential exclusionary conditions.
-
Answer any initial questions the potential participant may have.
-
-
-
Eligibility Determination for Full Screening Visit:
-
Based on the pre-screening and telephone screening, the CRC determines if the individual is likely to be eligible for the study.
-
If likely eligible, schedule an in-person or virtual screening visit.
-
If not eligible, thank the individual for their interest and, if applicable and with their consent, ask if they would like to be contacted for future studies.
-
-
Documentation: Meticulously document all screening activities and outcomes in the patient screening log.
3.2. Protocol for ADHD Diagnosis and Baseline Assessment
This protocol details the comprehensive diagnostic and baseline assessment to confirm ADHD diagnosis and establish baseline symptom severity.
Objective: To confirm a diagnosis of ADHD according to DSM-5 criteria and to collect baseline data on symptom severity and overall functioning.
Personnel: Qualified Clinician (Psychiatrist, Neurologist, or Clinical Psychologist), Clinical Research Coordinator.
Materials:
-
Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5) criteria for ADHD.
-
Structured or semi-structured diagnostic interview (e.g., Adult ADHD Clinical Diagnostic Scale (ACDS), Diagnostic Interview for ADHD in Adults (DIVA)).
-
ADHD symptom rating scales (e.g., ADHD Rating Scale-5 (ADHD-RS-5) for children/adolescents, Adult ADHD Investigator Symptom Rating Scale (AISRS) for adults).
-
Clinical Global Impression-Severity (CGI-S) scale.
-
Informed Consent Form.
-
Medical history and physical examination forms.
-
Laboratory testing supplies (as per protocol).
Procedure:
-
Informed Consent: The investigator or qualified designee obtains written informed consent from the participant (and parental consent/child assent for minors) before any study-specific procedures are performed.
-
Comprehensive Clinical Interview:
-
A qualified clinician conducts a thorough diagnostic interview with the participant (and a parent/guardian for minors).
-
The interview should cover:
-
Current ADHD symptoms and their impact on functioning in various settings (home, school, work, social).
-
History of ADHD symptoms in childhood (onset before age 12).
-
Developmental, medical, psychiatric, and family history.
-
Review of current medications and past treatments for ADHD.
-
-
-
DSM-5 Diagnosis Confirmation: The clinician confirms that the participant meets the DSM-5 criteria for ADHD.
-
Administration of Rating Scales:
-
The clinician or trained CRC administers the protocol-specified ADHD rating scales to quantify symptom severity (e.g., AISRS, ADHD-RS-5).
-
The clinician completes the CGI-S to assess the overall severity of the participant's condition.
-
-
Medical Evaluation:
-
A physician conducts a physical examination and reviews the participant's medical history to rule out any medical conditions that could mimic ADHD or be a contraindication for the investigational product.
-
Collect vital signs and perform any protocol-required laboratory tests (e.g., blood count, liver function tests).
-
-
Inclusion/Exclusion Criteria Verification: The investigator reviews all collected data to confirm that the participant meets all inclusion criteria and none of the exclusion criteria.
-
Randomization: If all criteria are met, the participant is randomized into the study according to the protocol.
-
Documentation: All diagnostic and baseline assessment data are meticulously recorded in the participant's source documents and the electronic data capture (EDC) system.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Experimental Workflow for Patient Recruitment
Application Notes and Protocols for a Long-Term Safety and Efficacy Study of Centanafadine in Adult ADHD Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centanafadine is a novel norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under investigation for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults.[1][2][3] Its unique mechanism of action, affecting three key neurotransmitter systems implicated in ADHD, offers a potential new therapeutic option.[3][4] Following the successful completion of short-term, placebo-controlled Phase 3 trials demonstrating efficacy and a generally well-tolerated safety profile, a long-term extension study is crucial to comprehensively evaluate the safety, tolerability, and sustained efficacy of this compound in the management of adult ADHD.[2][5][6]
These application notes provide a detailed framework and protocols for designing and implementing a 52-week, open-label, multicenter, long-term safety and efficacy study of this compound sustained-release (SR) tablets in adults with a primary diagnosis of ADHD.
Mechanism of Action
This compound is a triple reuptake inhibitor with its strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters.[4][7] By blocking the reuptake of these neurotransmitters in the synaptic cleft, this compound increases their availability in the brain, which is thought to be the mechanism by which it alleviates ADHD symptoms.[1][3] The serotonergic component may also contribute to mood regulation, a common comorbidity in adults with ADHD.[4]
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in an ADHD neuronal synapse.
Long-Term Study Design: 52-Week Open-Label Extension
This study will be a 52-week, open-label, multicenter extension study to evaluate the long-term safety, tolerability, and efficacy of this compound SR in adults with ADHD who have completed a prior short-term, placebo-controlled study.
Study Objectives
Primary Objective:
-
To evaluate the long-term safety and tolerability of this compound SR 400 mg/day in adults with ADHD.
Secondary Objectives:
-
To assess the maintenance of efficacy of this compound SR 400 mg/day over 52 weeks.
-
To evaluate the effects of long-term treatment on cardiovascular parameters.
-
To monitor for potential psychiatric adverse events, including mood changes and suicidal ideation.
-
To assess the abuse potential of this compound over long-term use.
Study Population
Eligible participants will be adults (18-55 years of age) with a primary diagnosis of ADHD according to DSM-5 criteria who have completed a precedent 6-week, double-blind, placebo-controlled study of this compound. Participants must have demonstrated an adequate response and tolerability to this compound during the initial study, as determined by the investigator.
Study Design Workflow
Caption: Workflow for the 52-week open-label extension study of this compound.
Data Presentation: Summary of Short-Term Phase 3 Efficacy and Safety Data
The following tables summarize the key findings from the 6-week, placebo-controlled Phase 3 trials of this compound in adults with ADHD. This data provides a baseline for expected outcomes in the long-term study.
Table 1: Summary of Efficacy Results from 6-Week Phase 3 Trials
| Endpoint | Placebo | This compound 200 mg/day | This compound 400 mg/day |
| Mean Change from Baseline in AISRS Total Score | -8.1[1][6] | -12.1[1][6] | -12.5[1][6] |
| Effect Size vs. Placebo (Study 1) | N/A | -0.28[2] | -0.24[2] |
| Effect Size vs. Placebo (Study 2) | N/A | -0.37[2] | -0.40[2] |
| CGI-S Mean Change from Baseline | Statistically significant improvement for both doses vs. placebo[2] | Statistically significant improvement for both doses vs. placebo[2] | Statistically significant improvement for both doses vs. placebo[2] |
AISRS: Adult ADHD Investigator Symptom Rating Scale; CGI-S: Clinical Global Impression - Severity
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Adults (Incidence >5%)
| Adverse Event | Placebo | This compound 200 mg/day | This compound 400 mg/day |
| Decreased Appetite | Low | Increased incidence with dose[1] | Increased incidence with dose[1] |
| Headache | Low | Increased incidence with dose[1] | Increased incidence with dose[1] |
| Nausea | Low | Mild to moderate[1] | Mild to moderate[1] |
| Dry Mouth | Low | Mild to moderate | Mild to moderate |
| Insomnia | Low | Mild to moderate | Mild to moderate |
Experimental Protocols
Efficacy Assessments
Protocol 1: Adult ADHD Investigator Symptom Rating Scale (AISRS)
-
Objective: To assess the severity of ADHD symptoms.
-
Procedure: A semi-structured interview administered by a trained clinician. It consists of 18 items covering inattention and hyperactivity/impulsivity symptoms, rated on a 4-point scale (0=none, 3=severe).
-
Schedule: Administered at baseline (Week 0) and at Weeks 4, 12, 24, 36, and 52.
Protocol 2: Clinical Global Impression - Severity (CGI-S) and Improvement (CGI-I)
-
Objective: To provide a clinician's global assessment of the severity of illness and improvement over time.
-
Procedure: The CGI-S is a 7-point scale rating the severity of the patient's illness at the time of assessment. The CGI-I is a 7-point scale rating the patient's improvement since the beginning of treatment.
-
Schedule: Administered at baseline (CGI-S only) and at all subsequent study visits.
Safety Assessments
Protocol 3: Cardiovascular Safety Monitoring
-
Objective: To monitor for potential cardiovascular adverse effects.
-
Procedure:
-
Vital Signs: Seated blood pressure and heart rate will be measured in triplicate at each visit.
-
ECG: A 12-lead electrocardiogram will be performed at baseline, Week 12, Week 24, and Week 52. Any clinically significant abnormalities will be followed up.
-
-
Schedule: Vital signs at every study visit. ECGs as scheduled.
Protocol 4: Psychiatric Safety Monitoring
-
Objective: To monitor for treatment-emergent psychiatric symptoms.
-
Procedure:
-
Columbia-Suicide Severity Rating Scale (C-SSRS): To assess for suicidal ideation and behavior.
-
Patient Health Questionnaire (PHQ-9): To screen for and monitor the severity of depression.
-
Generalized Anxiety Disorder 7-item (GAD-7): To screen for and monitor the severity of anxiety.
-
-
Schedule: Administered at baseline and at all subsequent study visits.
Protocol 5: Assessment of Abuse Potential
-
Objective: To monitor for signs of misuse, abuse, or diversion of this compound.
-
Procedure:
-
Clinician-Administered Interview: At each visit, the investigator will ask non-leading questions about the patient's use of the study drug, including whether they have taken more than prescribed, used it to get high, or given it to others.
-
Urine Drug Screen: To be performed at baseline and at the investigator's discretion if diversion or use of other substances is suspected.
-
-
Schedule: Clinician interview at every study visit. Urine drug screen as needed.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessments
Protocol 6: Sparse Pharmacokinetic Sampling
-
Objective: To characterize the long-term pharmacokinetic profile of this compound and its metabolites.
-
Procedure: Blood samples will be collected at pre-specified time points (e.g., trough concentrations) at select study visits. Plasma concentrations of this compound will be determined using a validated bioanalytical method.
-
Schedule: Blood samples to be collected at Week 4, Week 24, and Week 52.
Protocol 7: Pharmacodynamic Assessments
-
Objective: To explore the relationship between this compound exposure and clinical response/adverse events.
-
Procedure: Data from PK sampling will be correlated with efficacy measures (AISRS, CGI) and safety data (vital signs, adverse event reports) to build exposure-response models.
-
Schedule: Data analysis to be conducted at the end of the study.
Data Analysis and Visualization
Logical Relationship of Safety and Efficacy Assessments
Caption: Logical flow from data collection to the determination of the long-term benefit-risk profile.
Conclusion
This comprehensive long-term study design will provide critical data on the safety, tolerability, and sustained efficacy of this compound in the management of adult ADHD. The detailed protocols and assessments outlined herein are designed to meet regulatory standards and to thoroughly characterize the long-term therapeutic profile of this novel medication. The findings will be instrumental in informing clinical practice and providing a clearer understanding of the role of this compound in the long-term treatment of adults with ADHD.
References
- 1. additudemag.com [additudemag.com]
- 2. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. medscape.com [medscape.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Placebo-Controlled Trial Design for Assessing Centanafadine in Children with ADHD
These application notes provide a detailed overview of the design and protocols for conducting a placebo-controlled clinical trial to evaluate the efficacy and safety of centanafadine in children and adolescents with Attention-Deficit/Hyperactivity Disorder (ADHD).
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in childhood, affecting an estimated six million children and adolescents in the U.S.[1]. This compound is an investigational, first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) being developed as a non-stimulant treatment for ADHD in children, adolescents, and adults[2][3][4]. Its mechanism of action involves inhibiting the reuptake of these three key neurotransmitters implicated in ADHD pathophysiology[5][6][7][8]. Recent Phase 3 clinical trials have demonstrated the efficacy and tolerability of once-daily extended-release this compound in pediatric populations[1][2][9].
These notes are intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of new therapeutic agents for ADHD.
Data Presentation
The following tables summarize the quantitative data from pivotal Phase 3, randomized, double-blind, placebo-controlled trials of this compound in children (ages 6-12) and adolescents (ages 13-17) with ADHD.
Table 1: Efficacy of this compound in Children (6-12 years) with ADHD at Week 6
| Outcome Measure | High-Dose this compound (n=162) | Low-Dose this compound (n=154) | Placebo (n=164) | p-value (High-Dose vs. Placebo) |
| Mean Change from Baseline in ADHD-RS-5 Total Score | -16.3 (SE, 1.2) | -13.5 (SE, 1.2) | -10.8 (SE, 1.2) | < .001[9] |
| ADHD-RS-5 Response Rate (≥18-point reduction) | 34% | Not Reported | 23% | < .05[9] |
Table 2: Efficacy of this compound in Adolescents (13-17 years) with ADHD at Week 6
| Outcome Measure | High-Dose this compound (328.8 mg) | Low-Dose this compound (164.4 mg) | Placebo | p-value (High-Dose vs. Placebo) |
| Mean Change from Baseline in ADHD-RS-5 Total Score | -18.50 | Not Statistically Significant | -14.15 | .0006[5] |
| ADHD-RS-5 Response Rate (≥18-point improvement) | ~50% | Not Reported | Not Reported | Not Reported[3] |
Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Children (6-12 years)
| Adverse Event | High-Dose this compound (n=157) | Low-Dose this compound (n=147) | Placebo (n=153) |
| Any TEAE | 39%[9] | 35%[9] | 25%[9] |
| Decreased Appetite | 5%[9] | Not Reported | Not Reported |
| Rash | 3%[9] | Not Reported | Not Reported |
| Vomiting | 3%[9] | Not Reported | Not Reported |
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in Adolescents (13-17 years)
| Adverse Event (≥5% in any group) | High-Dose this compound | Low-Dose this compound | Placebo |
| Decreased Appetite | Reported[10] | Reported[10] | Reported[10] |
| Nausea | Reported[10] | Reported[10] | Reported[10] |
| Headache | Reported[10] | Reported[10] | Reported[10] |
| Rash | Reported[10] | Reported[10] | Reported[10] |
Experimental Protocols
This section outlines the detailed methodologies for a 6-week, multicenter, randomized, double-blind, placebo-controlled, three-arm, fixed-dose trial.
Participant Eligibility
Inclusion Criteria:
-
Males and females aged 6 to 12 years (inclusive) or adolescents aged 13 to 17 years (inclusive)[2][11].
-
A primary diagnosis of ADHD according to the Diagnostic and Statistical Manual of Mental Disorders, 5th Edition (DSM-5), confirmed with the Mini International Neuropsychiatric Interview for Children and Adolescents (MINI-KID)[2][11].
-
A minimum total score of ≥ 28 on the ADHD Rating Scale, Version 5 (ADHD-RS-5) at baseline[11].
-
A score of 4 or higher on the Clinical Global Impression of Severity (CGI-S-ADHD) scale at baseline[11].
-
For children aged 4 or 5, failure of adequate psychotherapy or, in the investigator's opinion, a severity that requires pharmacotherapy without prior psychotherapy[11].
Exclusion Criteria:
-
Exclusion criteria would typically include, but are not limited to, a history of certain psychiatric or medical conditions, use of prohibited medications, and known hypersensitivity to the study drug.
Study Design and Randomization
The trial follows a parallel-group design where participants are randomized to one of three arms:
-
Low-dose this compound
-
High-dose this compound
-
Placebo
Randomization is conducted in a 1:1:1 ratio. Both participants and study personnel are blinded to the treatment allocation.
Dosing and Administration
-
Children (6-12 years): Weight-based dosing for both low and high-dose arms[4][9].
-
Adolescents (13-17 years): Fixed doses of 164.4 mg (low dose) and 328.8 mg (high dose) administered once daily[5][10].
-
The medication is administered as an extended-release oral formulation[9].
-
No dose titration is performed during the 6-week treatment period[10].
Assessments and Endpoints
Primary Efficacy Endpoint:
Secondary Efficacy Endpoints:
-
Change from baseline in the Clinical Global Impression of Severity (CGI-S-ADHD) score.
-
Change from baseline in the Conners 3-Parent Short Form content scales to assess inattention, hyperactivity/impulsivity, and executive functioning[9].
Safety and Tolerability Assessments:
-
Monitoring and recording of all treatment-emergent adverse events (TEAEs).
-
Physical examinations, vital signs, and laboratory tests.
Assessment Schedule
-
Screening Period: Confirmation of diagnosis and eligibility criteria.
-
Baseline (Week 0): Pre-randomization assessments, including ADHD-RS-5 and CGI-S-ADHD.
-
Weekly Visits (Weeks 1-6): Efficacy and safety assessments. The ADHD-RS-5 is administered at each weekly visit to track symptom changes over time[12].
-
End of Study (Week 6): Final efficacy and safety assessments.
Statistical Analysis
The primary efficacy analysis is performed on the intent-to-treat (ITT) population, which includes all randomized participants who have received at least one dose of the study drug. The change from baseline in the ADHD-RS-5 total score is analyzed using a mixed model for repeated measures (MMRM).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in ADHD.
Experimental Workflow
References
- 1. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 2. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 3. additudemag.com [additudemag.com]
- 4. publications.aap.org [publications.aap.org]
- 5. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. contemporarypediatrics.com [contemporarypediatrics.com]
- 10. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Trial of this compound Efficacy and Safety in Children With Attention-deficit/ Hyperactivity Disorder (ADHD), Trial ID 405-201-00021 [trials.otsuka-us.com]
- 12. Translating Attention-Deficit/Hyperactivity Disorder Rating Scale-5 and Weiss Functional Impairment Rating Scale-Parent Effectiveness Scores into Clinical Global Impressions Clinical Significance Levels in Four Randomized Clinical Trials of SPN-812 (Viloxazine Extended-Release) in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Statistical Analysis Plan for Pooled Data from Multiple Centanafadine Clinical Trials
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
Centanafadine is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Pooling data from multiple, methodologically similar clinical trials is a standard practice to increase statistical power and provide a more robust and precise estimate of a drug's efficacy and safety profile. This document outlines a detailed statistical analysis plan (SAP) for the integrated analysis of pooled data from two pivotal Phase 3 clinical trials of this compound in adults with ADHD. It includes protocols for efficacy and safety analyses, data presentation standards, and methodologies for key clinical assessments.
This compound Mechanism of Action
This compound is a non-stimulant medication that functions as a triple reuptake inhibitor. It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters. By blocking these reuptake proteins on the presynaptic neuron, this compound increases the synaptic concentration of all three neurotransmitters, which are known to play a crucial role in regulating attention, mood, and behavior. The inhibitory potency (IC50) ratio for norepinephrine, dopamine, and serotonin reuptake is approximately 1:6:14, respectively.
Caption: this compound's triple reuptake inhibitor mechanism of action.
Data Sources and Pooling Strategy
This SAP applies to the pooled analysis of two identically designed, randomized, double-blind, multicenter, placebo-controlled Phase 3 studies. The primary objective of pooling is to generate a more precise estimate of the treatment effect of this compound in adults with ADHD.
Table 1: Characteristics of Included Phase 3 Trials
| Characteristic | Study 1 | Study 2 |
| Patient Population | Adults (18-55 years) with ADHD | Adults (18-55 years) with ADHD |
| Design | Randomized, Double-Blind, Placebo-Controlled | Randomized, Double-Blind, Placebo-Controlled |
| Treatment Duration | 42 Days (6 Weeks) | 42 Days (6 Weeks) |
| Treatment Arms | This compound 200 mg/daythis compound 400 mg/dayPlacebo | This compound 200 mg/daythis compound 400 mg/dayPlacebo |
| Primary Endpoint | Change from Baseline in AISRS Total Score at Day 42 | Change from Baseline in AISRS Total Score at Day 42 |
| Key Secondary Endpoint | Change from Baseline in CGI-S Score at Day 42 | Change from Baseline in CGI-S Score at Day 42 |
Analysis Workflow and Populations
Patient-level data from both trials will be standardized and pooled. Efficacy analyses will be conducted primarily on the Intent-to-Treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug. Safety analyses will be conducted on the Safety Population, defined identically.
Caption: High-level workflow for the pooled data analysis.
Baseline Demographics and Clinical Characteristics
A summary of baseline demographics and disease characteristics for the pooled population will be presented to assess comparability between treatment arms.
Table 2: Pooled Baseline Demographics and Characteristics
| Characteristic | This compound 200 mg/day | This compound 400 mg/day | Placebo | Total Pooled (N=859) |
| Number of Patients (n) | 294 | 292 | 290 | 876 |
| Mean Age (years) | 35 (mean) | 35 (mean) | 35 (mean) | 35 (mean) |
| Gender (% Male) | 52% | 52% | 52% | 52% |
| Race (% White) | 80.3% | 80.3% | 80.3% | 80.3% |
| Mean Baseline AISRS Total Score | ~38.8 | ~38.8 | ~38.8 | 38.8 |
| Mean Baseline CGI-S Score | Moderate-Severe | Moderate-Severe | Moderate-Severe | Moderate-Severe |
| Note: Discrepancy in total N exists between sources. The pooled analysis source reports N=859, while summing individual trial arms gives N=876. |
Statistical Analysis Protocols
Efficacy Analysis Protocol
Primary Endpoint: The primary efficacy endpoint is the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at Day 42 (Week 6).
Statistical Model: The primary analysis will be performed using a mixed model for repeated measures (MMRM). This model is robust for handling missing data under the missing at random (MAR) assumption.
-
Model Components:
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Dependent Variable: Change from baseline in AISRS total score.
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Fixed Effects: Treatment group, study, visit, treatment-by-visit interaction, and baseline AISRS total score as a covariate.
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Random Effect: Patient.
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Covariance Structure: An unstructured covariance matrix will be used to model the within-patient correlation.
-
Troubleshooting & Optimization
Managing common treatment-emergent adverse events of centanafadine like decreased appetite and nausea
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing common treatment-emergent adverse events (TEAEs) associated with centanafadine, specifically decreased appetite and nausea. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to decreased appetite and nausea?
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[1] It has the strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin transporters.[2] The modulation of these neurotransmitters in the central nervous system is believed to be the primary reason for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD). However, these same neurochemical changes can also influence appetite and induce nausea. Increased levels of norepinephrine and dopamine, in particular, are known to play a role in appetite suppression. The serotonergic activity may also contribute to gastrointestinal side effects, including nausea.
Q2: How common are decreased appetite and nausea as side effects of this compound in clinical trials?
Decreased appetite and nausea are among the most frequently reported TEAEs in clinical trials for this compound across different age groups, although they are generally considered to be of mild to moderate severity.[3][4][5][6]
Q3: Are there any general recommendations for managing decreased appetite and nausea when working with this compound in a research setting?
Yes, based on general clinical practice for similar medications, the following strategies can be considered:
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Administration with Food: Administering this compound with a meal may help to reduce the incidence and severity of nausea.[7]
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Dose Titration: Initiating treatment with a lower dose and gradually titrating upwards may improve tolerability and minimize initial side effects. In a 52-week open-label study, participants started on a lower dose before up-titrating to the target dose.[8]
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Monitoring: Regular monitoring of body weight and nutritional intake is crucial, especially in preclinical models and clinical trial participants.
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Dietary Adjustments: For subjects experiencing decreased appetite, providing nutrient-dense and calorie-rich food options can be beneficial.[9] Planning for a larger meal when the medication's effects are wearing off can also be a useful strategy.[9][10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss in Animal Models | This compound-induced appetite suppression. | 1. Ensure ad libitum access to a highly palatable, high-calorie diet. 2. Monitor food and water intake daily. 3. Consider a dose reduction if weight loss is persistent and exceeds acceptable limits for the study protocol. 4. Schedule feeding times to coincide with the trough of the drug's effect if possible. |
| High Incidence of Emesis in Preclinical Studies | Gastrointestinal irritation or central nervous system effects of this compound. | 1. Administer the compound with a small amount of food. 2. Evaluate different formulations or vehicles for administration. 3. Consider a slower dose escalation schedule. |
| Participant-reported Nausea in Clinical Trials | Common TEAE of this compound. | 1. Advise participants to take the investigational product with food.[7][10] 2. Assess the timing of nausea in relation to dosing. 3. If nausea is severe or persistent, a dose adjustment as per the clinical trial protocol may be warranted. |
| Difficulty in Maintaining Blinding Due to Appetite Changes | The noticeable effect of the active drug compared to placebo. | 1. Utilize active placebos that may mimic some minor side effects to a lesser degree. 2. Ensure that study personnel interacting with participants are well-trained to avoid unblinding conversations. 3. Collect data on appetite changes systematically in both active and placebo groups to assess the extent of the effect. |
Quantitative Data Summary
The following tables summarize the incidence of decreased appetite and nausea in various clinical trials of this compound.
Table 1: Incidence of Decreased Appetite and Nausea in Adult ADHD Clinical Trials
| Study | Treatment Group | Dose | Incidence of Decreased Appetite | Incidence of Nausea |
| Phase 2 Studies[3][6] | This compound-SR | 400 mg/day | 16% | 13% |
| Phase 2 Studies[3] | This compound-SR | 800 mg/day | 60% | 60% |
| Phase 3, Study 1[5] | This compound | 200 mg/day | 5.1% | 1.7% |
| Phase 3, Study 1[5] | This compound | 400 mg/day | 6.5% | 5.5% |
| Phase 3, Study 1[5] | Placebo | N/A | 1.7% | 1.4% |
| 52-Week Open-Label Study[8] | This compound SR | 400 mg/day | 6.1% (treatment-related) | 7.7% |
Table 2: Incidence of Decreased Appetite and Nausea in Pediatric and Adolescent ADHD Clinical Trials
| Study Population | Treatment Group | Dose | Incidence of Decreased Appetite | Incidence of Nausea/Vomiting |
| Adolescents (13-17 years)[8] | This compound | 328.8 mg | Most common TEAE (exact % not specified) | Most common TEAE (exact % not specified) |
| Children (6-12 years)[3][11][12] | High-Dose this compound | Weight-based | 5% (overall) | 3% (vomiting) |
| Pooled Analysis (Children & Adolescents)[13] | This compound | High and Low Dose | >2% and more frequent than placebo | >2% and more frequent than placebo |
Experimental Protocols
Detailed methodologies for the management of adverse events are not typically published in clinical trial results. However, the protocols for the assessment of safety and tolerability are well-defined.
Protocol: Assessment of Treatment-Emergent Adverse Events in this compound Clinical Trials
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Objective: To monitor and record all adverse events (AEs) experienced by participants during the clinical trial to assess the safety and tolerability of this compound.
-
Methodology:
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AE Monitoring: At each study visit, participants are questioned about any new or worsening medical conditions since the last visit. This is typically done through open-ended, non-leading questions (e.g., "Have you had any health problems since your last visit?").[8]
-
AE Documentation: All reported AEs are recorded in the participant's electronic case report form (eCRF). The documentation includes:
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A description of the event.
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The date and time of onset and resolution.
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The severity of the event (e.g., mild, moderate, severe).
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The investigator's assessment of the relationship between the AE and the investigational product (e.g., not related, possibly related, probably related, definitely related).
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Any action taken in response to the AE (e.g., dose adjustment, concomitant medication).
-
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Vital Signs and Laboratory Tests: Regular monitoring of vital signs (blood pressure, heart rate), weight, and clinical laboratory tests (hematology, serum chemistry, and urinalysis) are conducted at specified intervals throughout the trial to identify any potential safety signals.[8]
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Standardized Scales: Specific rating scales, such as the Columbia-Suicide Severity Rating Scale (C-SSRS), are used to monitor for specific potential adverse events.[3][8]
-
Visualizations
Caption: A logical workflow for managing decreased appetite in a research setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. A guide for primary care clinicians managing ADHD medication side effects | British Journal of General Practice [bjgp.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs): Side Effects, Interactions, and More [webmd.com]
- 8. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aliceswellness.com [aliceswellness.com]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. ADHD Medications, Appetite, and Digestion: What to Expect and How to Manage Side Effects with Food — Nutrition Ally [nutrition-ally.com]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Optimizing centanafadine dosage to maximize efficacy and minimize side effects in adolescents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with centanafadine in adolescent populations. The information is designed to address specific issues that may be encountered during experimental and clinical research.
Troubleshooting Guides
This section provides guidance on how to manage and troubleshoot common issues that may arise during clinical trials with adolescent participants.
Question: How should we manage participants who report decreased appetite?
Answer: Decreased appetite is a commonly reported side effect.[1][2][3] Management and troubleshooting should involve:
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Monitoring: Regularly monitor the participant's weight, height (plotted on a growth chart), and caloric intake.
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Dietary Counseling: Provide guidance on consuming nutrient-dense foods and smaller, more frequent meals.
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Dose Adjustment: If weight loss is significant or persistent, consider a dose reduction or temporary discontinuation of the study drug, as per protocol guidelines.
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Differential Diagnosis: Rule out other potential causes of decreased appetite, such as comorbid gastrointestinal issues or mood disorders.
Question: What steps should be taken if a participant develops a rash?
Answer: Rash has been observed as a treatment-emergent adverse event.[1][2][3] A systematic approach is crucial:
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Initial Assessment: Characterize the rash (e.g., morphology, distribution, severity) and assess for any systemic symptoms (e.g., fever, mucosal involvement).
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Dermatology Consultation: For any persistent or concerning rash, a consultation with a dermatologist is recommended.
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Causality Assessment: Evaluate the likelihood that the rash is drug-related. Consider the timing of onset and the resolution upon dechallenge.
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Study Drug Discontinuation: In cases of severe or potentially life-threatening rashes (e.g., suspected Stevens-Johnson syndrome), the study drug should be immediately discontinued.
Question: How can we address reports of nausea and vomiting?
Answer: Nausea is a frequently reported side effect.[1][2][3] The following steps can be taken:
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Administration with Food: Advise participants to take this compound with a meal to potentially reduce gastrointestinal upset.
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Hydration: Encourage adequate fluid intake to prevent dehydration, especially if vomiting occurs.
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Symptomatic Treatment: Consider the use of antiemetics if nausea is persistent and distressing, in accordance with the study protocol.
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Dose Titration: If the protocol allows, a slower dose titration at the beginning of treatment may help to mitigate nausea.
Question: What is the appropriate course of action for a participant experiencing headaches?
Answer: Headaches are a common adverse event.[1][2] Management strategies include:
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Analgesics: Simple analgesics (e.g., acetaminophen, ibuprofen) may be used for symptomatic relief, as permitted by the study protocol.
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Hydration and Rest: Ensure the participant is well-hydrated and getting adequate rest.
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Monitoring: Monitor the frequency, severity, and characteristics of the headaches.
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Neurological Evaluation: If headaches are severe, persistent, or accompanied by other neurological symptoms, a neurological evaluation should be considered to rule out other underlying causes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and interpretation of studies involving this compound in adolescents.
Question: What are the key efficacy endpoints to consider in a clinical trial of this compound for adolescent ADHD?
Answer: The primary efficacy endpoint in recent phase 3 trials was the change from baseline in the ADHD Rating Scale, version 5 (ADHD-RS-5) total score.[1][4] The ADHD-RS-5 is a standardized instrument for assessing the severity of ADHD symptoms.[5]
Question: Which dosages of this compound have been studied in adolescents, and what were the findings?
Answer: In a key randomized clinical trial, adolescents (aged 13-17) were administered once-daily doses of 164.4 mg and 328.8 mg of this compound.[1][4] The 328.8 mg dose demonstrated a statistically significant improvement in ADHD symptoms compared to placebo, while the 164.4 mg dose did not meet the primary endpoint.[1][2][4]
Question: What is the known mechanism of action of this compound?
Answer: this compound is a norepinephrine, dopamine, and serotonin reuptake inhibitor.[1][2][6] Its therapeutic effect in ADHD is believed to be mediated by blocking the reuptake of these neurotransmitters in the synaptic cleft, thereby increasing their availability.[2][7]
Question: What are the most common side effects observed with this compound in adolescents?
Answer: The most frequently reported treatment-emergent adverse events in adolescents include decreased appetite, nausea, headache, and rash.[1][2][3] Most of these side effects were reported to be of mild to moderate severity.[1][4]
Data Presentation
Table 1: Efficacy of this compound in Adolescents with ADHD (Change from Baseline in ADHD-RS-5 Total Score at Week 6)
| Treatment Group | Mean Change from Baseline (Standard Error) | p-value vs. Placebo |
| This compound 328.8 mg | -18.50 (0.93) | 0.0006 |
| This compound 164.4 mg | - | Not Met |
| Placebo | -14.15 (0.93) | - |
Data from a randomized, double-blind, placebo-controlled trial in adolescents aged 13-17.[1][4]
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in Adolescents
| Adverse Event | This compound 328.8 mg (n=151) | This compound 164.4 mg (n=153) | Placebo (n=147) |
| Decreased Appetite | ≥5% | ≥5% | <5% |
| Nausea | ≥5% | ≥5% | <5% |
| Headache | ≥5% | ≥5% | <5% |
| Rash | ≥5% | ≥5% | <5% |
| Overall TEAEs | 50.3% | 31.4% | 23.8% |
Data represents the percentage of participants experiencing the adverse event.[1][4]
Experimental Protocols
Protocol 1: Administration and Scoring of the ADHD Rating Scale, Version 5 (ADHD-RS-5)
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Objective: To assess the severity of ADHD symptoms at baseline and subsequent study visits.
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Procedure: The ADHD-RS-5 is an 18-item scale that corresponds to the 18 diagnostic criteria for ADHD in the DSM-5. Each item is rated on a 4-point Likert scale (0=never or rarely, 1=sometimes, 2=often, 3=very often) based on the frequency of the behavior over the preceding 6 months. The scale should be completed by a trained clinician based on an interview with the adolescent and their parent/guardian.
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Scoring: The total score is the sum of the scores for all 18 items, ranging from 0 to 54. Higher scores indicate greater symptom severity.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Generalized workflow for a randomized controlled trial of this compound.
References
- 1. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 3. additudemag.com [additudemag.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 6. This compound - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 7. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Dermatological Events in Centanafadine Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on mitigating the risk of rash associated with centanafadine treatment during pre-clinical and clinical research. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in managing dermatological adverse events.
Troubleshooting Guide: Managing Rash in Experimental Settings
This section addresses specific issues that may arise during your experiments with this compound.
Question: A subject in our study has developed a mild, localized rash after initiating this compound. What are the immediate steps?
Answer:
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Document and Characterize the Rash: Immediately document the characteristics of the rash, including its location, morphology (e.g., macular, papular), size, and any associated symptoms like itching (pruritus) or pain. Photography is highly recommended for accurate tracking.
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Review Concomitant Medications: Assess if any new medications, including over-the-counter products or supplements, were introduced around the same time as this compound to rule out other potential causes.
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Symptomatic Relief: For mild, localized rashes, topical corticosteroids (e.g., hydrocortisone cream) can be considered to reduce inflammation and itching.[1] Oral antihistamines may also be effective in managing pruritus.[1]
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Continue this compound with Close Monitoring: In cases of mild, non-spreading rashes, it may be possible to continue treatment while closely monitoring the subject.[1] The decision to continue should be based on a careful risk-benefit assessment.
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Educate the Subject: Instruct the subject to report any worsening of the rash, spreading to other areas, or the development of new symptoms immediately.
Question: The rash on a subject has progressed from mild to moderate, covering a larger surface area. What is the recommended course of action?
Answer:
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Discontinuation of this compound: For moderate or spreading rashes, discontinuation of this compound is the primary and most crucial step.[1][2]
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Medical Evaluation: The subject should be evaluated by a qualified healthcare professional, preferably a dermatologist, to confirm the diagnosis and rule out other causes.
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Pharmacological Intervention:
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Topical Corticosteroids: Continue or initiate the use of topical corticosteroids.
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Oral Antihistamines: First-generation antihistamines can be used for symptomatic relief of itching.[1]
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Systemic Corticosteroids: For more severe or persistent cases, a short course of oral corticosteroids (e.g., prednisone) may be necessary to control the inflammation.[3]
-
-
Follow-up: Closely monitor the subject until the rash resolves. Document the entire course of the event and its management in the study records.
Question: A subject is presenting with a severe rash accompanied by systemic symptoms (e.g., fever, blistering, mucosal involvement). What is the emergency protocol?
Answer:
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Immediate Discontinuation of this compound: Stop this compound treatment immediately.
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Emergency Medical Care: This is a medical emergency. The subject must be referred for immediate medical evaluation at an appropriate healthcare facility. Severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN), are rare but life-threatening and require specialized care.[1]
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Do Not Rechallenge: Under no circumstances should the subject be re-exposed to this compound if a severe rash has occurred.[3]
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Reporting: Report the serious adverse event to the institutional review board (IRB) and the study sponsor in accordance with regulatory requirements.
Quantitative Data on Rash Incidence in this compound Clinical Trials
The following table summarizes the incidence of rash as a treatment-emergent adverse event (TEAE) in various clinical trials of this compound.
| Patient Population | Study Phase | This compound Dose | Incidence of Rash (%) | Placebo Incidence (%) | Notes | Source |
| Children (6-12 years) | Phase 3 | Low-Dose & High-Dose (pooled) | 3% (14/457 participants) | Not explicitly stated for rash alone, but overall TEAEs were 25% in the placebo group. | Most rash events were mild to moderate in severity. | [4][5] |
| Adolescents (13-17 years) | Phase 3 (NCT05257265) | 164.4 mg and 328.8 mg | Rash was among the most common TEAEs (≥5% in any group). | TEAEs occurred in 23.8% of the placebo group. | Most TEAEs were of mild or moderate severity. | [5] |
| Adults | Phase 3 (NCT03605680 & NCT03605836) | 200 mg/d and 400 mg/d | 1.1% (10/876 participants) discontinued due to rash. | Not explicitly stated for rash alone, but 1.4% of the placebo group discontinued due to any TEAE. | Similar rates of rash as observed in pediatric trials. Two severe cases (one rash, one maculopapular rash) were reported but not considered serious. | [6] |
| Adults (Long-term Safety) | Open-Label | 400 mg/d | Not explicitly stated, but TEAEs leading to discontinuation occurred in 12.3% of participants. | N/A | Study duration was 52 weeks. | [7][8] |
Experimental Protocols
Protocol for Monitoring and Management of Dermatological Adverse Events:
This protocol is adapted from general guidelines for the management of drug-induced rashes in a clinical trial setting.
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Baseline Assessment:
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At screening, obtain a detailed dermatological history, including any prior drug allergies or skin conditions.
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Perform a baseline skin examination and document any existing skin findings.
-
-
Ongoing Monitoring:
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At each study visit, conduct a visual skin assessment.
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Inquire about any new or worsening skin-related symptoms, such as itching, redness, or rash.
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All dermatological findings should be documented as adverse events, with details on onset, duration, severity, and relationship to the study drug.
-
-
Severity Grading:
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Utilize a standardized grading scale (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to classify the severity of the rash (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening).
-
-
Management Algorithm:
-
Grade 1 (Mild):
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Continue this compound with increased monitoring.
-
Consider topical antipruritics or corticosteroids.
-
-
Grade 2 (Moderate):
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Interrupt this compound treatment.
-
Initiate topical corticosteroids and/or oral antihistamines.
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Consider a short course of oral corticosteroids if symptoms are persistent.
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Once the rash resolves to Grade 1 or baseline, consider reinitiating this compound at a lower dose or with closer observation.
-
-
Grade 3 (Severe) or Grade 4 (Life-threatening):
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Permanently discontinue this compound.
-
Provide immediate medical intervention, which may include hospitalization and consultation with a dermatologist.
-
Do not rechallenge with the study drug.
-
-
-
Reporting:
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All adverse events must be reported to the study sponsor and the IRB according to the study protocol and regulatory requirements.
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Serious adverse events must be reported expeditiously.
-
Visualizations
Caption: Potential mechanism of this compound-induced rash.
References
- 1. Drug Eruptions Treatment & Management: Medical Care [emedicine.medscape.com]
- 2. beckerentandallergy.com [beckerentandallergy.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. publications.aap.org [publications.aap.org]
- 5. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of Food on the Pharmacokinetics of Centanafadine
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the impact of food on the pharmacokinetics of centanafadine. While specific data from the clinical trial investigating the food effect of this compound (NCT02827513) are not publicly available, this resource offers standardized protocols, troubleshooting advice, and frequently asked questions based on FDA guidelines for conducting food-effect bioavailability studies.[1][2][3][4]
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental process.
| Issue | Potential Cause | Recommended Solution |
| High variability in pharmacokinetic (PK) data | Subject non-compliance with fasting/feeding protocols. | Reinforce protocol adherence with clear instructions and supervised meal consumption. |
| Inconsistent sample collection or processing times. | Standardize all procedures and document any deviations meticulously. | |
| Biological variability among subjects. | Ensure a sufficient number of subjects are enrolled to achieve adequate statistical power.[1] | |
| Unexpectedly low bioavailability in the fed state | Drug chelation with food components. | Analyze the composition of the test meal for potential interactions. Consider testing with different meal compositions.[5] |
| Increased first-pass metabolism. | Investigate potential induction of metabolic enzymes by food components. | |
| Delayed Tmax in the fed state | Delayed gastric emptying caused by the high-fat meal. | This is an expected physiological response to a high-fat meal.[6][7] Ensure the sampling schedule is long enough to capture the true Cmax. |
| Difficulty in establishing bioequivalence | The 90% confidence interval for the ratio of geometric means for AUC or Cmax falls outside the 80-125% range.[1] | Re-evaluate the formulation and consider whether a reformulation is necessary to minimize the food effect. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a food effect study for a drug like this compound?
A food effect bioavailability study is conducted to assess the impact of food on the rate and extent of absorption of a drug.[1] The results are crucial for determining dosing instructions, such as whether the drug should be taken with or without food, to ensure optimal efficacy and safety.[2][8]
Q2: Why is a high-fat, high-calorie meal typically used in these studies?
A high-fat (approximately 50% of total caloric content) and high-calorie (approximately 800 to 1000 calories) meal is recommended by the FDA as it is expected to have the most significant impact on gastrointestinal physiology, such as delaying gastric emptying and increasing bile secretion.[1][6][7] This represents a "worst-case scenario" for food effects.
Q3: What are the key pharmacokinetic parameters to analyze in a food effect study?
The primary pharmacokinetic parameters to evaluate are:
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AUC (Area Under the Curve): Represents the total drug exposure over time.
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Cmax (Maximum Concentration): The peak plasma concentration of the drug.
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Tmax (Time to Maximum Concentration): The time at which Cmax is reached.[1]
Q4: How is the absence of a food effect determined?
An absence of a food effect is generally concluded if the 90% confidence interval for the ratio of the geometric means of AUC and Cmax for the fed versus fasted state falls entirely within the bioequivalence limits of 80-125%.[1]
Q5: What is the known mechanism of action for this compound?
This compound is a serotonin-norepinephrine-dopamine triple reuptake inhibitor.[9][10] It has the highest affinity for norepinephrine transporters, followed by dopamine and serotonin transporters.[9][11]
Experimental Protocols
Below is a detailed methodology for a typical food effect study, based on FDA guidelines.
Study Design:
A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.[1][8]
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Subjects: Healthy adult volunteers.
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Treatments:
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Treatment A (Fasted): A single oral dose of this compound administered after an overnight fast of at least 10 hours.
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Treatment B (Fed): A single oral dose of this compound administered 30 minutes after the start of a standardized high-fat, high-calorie meal.
-
-
Washout Period: An adequate washout period should separate the two treatment periods to ensure the drug is completely eliminated from the body before the next treatment.
Dosing and Meal Protocol:
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Fasted State: Subjects fast overnight for at least 10 hours before receiving a single dose of this compound with 240 mL of water. No food is allowed for at least 4 hours post-dose.[1][8]
-
Fed State: After an overnight fast of at least 10 hours, subjects begin consuming a standardized high-fat, high-calorie meal 30 minutes before dosing. The meal should be consumed within 30 minutes. The this compound dose is then administered with 240 mL of water.[1]
Blood Sampling:
Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of this compound. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases, including the Cmax.
Pharmacokinetic Analysis:
Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated from the plasma concentration-time data for each subject under both fed and fasted conditions. Statistical analysis is then performed to compare these parameters between the two states.
Data Presentation
The following table provides a hypothetical summary of pharmacokinetic data from a food effect study to illustrate how the results would be presented.
| Pharmacokinetic Parameter | Fasted State (Mean ± SD) | Fed State (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) % | 90% Confidence Interval |
| AUC0-t (ng·h/mL) | 1500 ± 300 | 1650 ± 350 | 110 | 102 - 118 |
| AUC0-∞ (ng·h/mL) | 1550 ± 310 | 1700 ± 360 | 110 | 102 - 118 |
| Cmax (ng/mL) | 200 ± 50 | 180 ± 45 | 90 | 82 - 99 |
| Tmax (h) | 2.0 ± 0.5 | 4.0 ± 1.0 | N/A | N/A |
Note: This table contains hypothetical data for illustrative purposes only.
Visualizations
Experimental Workflow for a Food Effect Study
References
- 1. fda.gov [fda.gov]
- 2. Assessing the Effects of Food on Drugs in INDs and NDAs-Clinical Pharmacology Considerations | ACCP [accp1.org]
- 3. fda.gov [fda.gov]
- 4. Federal Register :: Assessing the Effects of Food on Drugs in Investigational New Drug Applications and New Drug Applications-Clinical Pharmacology Considerations; Draft Guidance for Industry; Availability [federalregister.gov]
- 5. Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 9. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 10. This compound - Otsuka Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 11. dovepress.com [dovepress.com]
Addressing challenges in differentiating centanafadine's effects from comorbid conditions
Welcome to the technical support center for researchers and drug development professionals working with centanafadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the complexities of differentiating the therapeutic effects of this compound from the symptoms of comorbid conditions, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an investigational non-stimulant medication being developed for the treatment of ADHD.[1][2] It functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor.[3] Its primary mechanism of action is to block the reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular levels of these neurotransmitters in the brain.[4][5] this compound exhibits the highest affinity for norepinephrine transporters, followed by dopamine and then serotonin transporters.[1][6]
Q2: What are the common comorbid conditions associated with ADHD?
ADHD in adults is frequently accompanied by other psychiatric disorders.[7] The most common comorbidities include anxiety disorders (such as social phobia and generalized anxiety disorder), mood disorders like major depressive disorder and bipolar disorder, and substance use disorders.[7][8][9] The presence of these co-occurring conditions can complicate the diagnosis and treatment of ADHD.[8][9][10]
Q3: How do the symptoms of ADHD, anxiety, and depression overlap?
The symptoms of ADHD, anxiety, and depression can be similar, making differential diagnosis challenging.[7][8] For instance, difficulty with concentration and inattention are core features of ADHD but are also common in individuals with anxiety and depressive disorders.[9] Similarly, restlessness and psychomotor agitation seen in depression can mimic the hyperactivity of ADHD.[9] Untreated ADHD can also lead to symptoms of stress, depression, and anxiety.[9]
Q4: How can a clinical trial be designed to differentiate this compound's effects on ADHD from its potential impact on comorbid anxiety and depression?
To distinguish this compound's effects, a well-designed clinical trial should incorporate the following elements:
-
Specific Inclusion/Exclusion Criteria: Carefully define the diagnostic criteria for ADHD and any allowed comorbid conditions.[11][12][13] Some studies have explicitly excluded patients with certain comorbid psychiatric disorders to isolate the drug's effect on ADHD.[14][15]
-
Stratification: Group participants based on the presence and severity of comorbid anxiety and depression to analyze the treatment effect within each subgroup.
-
Comprehensive Rating Scales: Utilize a battery of validated rating scales that can independently measure the severity of ADHD, anxiety, and depression symptoms. Examples include the ADHD Investigator Symptom Rating Scale (AISRS) for ADHD, the Hamilton Anxiety Rating Scale (HAM-A) for anxiety, and the Montgomery-Åsberg Depression Rating Scale (MADRS) for depression.[11][14]
-
Longitudinal Assessment: Track changes in symptoms for each condition over time to observe the trajectory of improvement and identify which symptoms respond most robustly to treatment.
Q5: What are the primary challenges in assessing this compound's efficacy in a patient population with high comorbidity?
Assessing this compound's efficacy in a population with high comorbidity presents several challenges:
-
Symptom Overlap: The significant overlap in symptoms between ADHD, anxiety, and depression can make it difficult to attribute improvements to a specific condition.[8][9]
-
Treatment-Resistant Symptoms: Patients with multiple comorbidities may have a higher disease burden and may be less responsive to treatment.[9][10]
-
Confounding Variables: The presence of other medications or therapies for comorbid conditions can confound the results of a clinical trial.
-
Subjective Reporting: Patient-reported outcomes can be influenced by their overall mood and anxiety levels, potentially biasing the assessment of ADHD symptoms.
Q6: Are there any established biomarkers to distinguish between this compound's therapeutic effects and symptom changes due to comorbid conditions?
Currently, there are no validated biomarkers to specifically differentiate the therapeutic effects of this compound from changes in comorbid symptoms.[16][17] However, research is ongoing to identify potential biomarkers for antidepressant response, which may include neuroimaging findings and changes in glutamatergic system metabolites.[18][19] For now, reliance on validated clinical rating scales and careful patient stratification remains the standard approach.
Q7: What are the known side effects of this compound, and how can they be distinguished from the symptoms of the underlying conditions?
Common adverse events associated with this compound include decreased appetite, headache, nausea, insomnia, and dry mouth.[2][5][20] Some of these side effects, such as insomnia and anxiety, can overlap with the symptoms of ADHD and comorbid anxiety disorders.[4][21] To differentiate, it is crucial to establish a baseline of the patient's symptoms before initiating treatment and to carefully monitor for any new or worsening symptoms after the medication is started. A temporal relationship between drug administration and symptom onset is a key indicator of a potential side effect.
Troubleshooting Guides
Problem: High Placebo Response in Clinical Trials
-
Potential Cause: A high placebo response can be common in psychiatric clinical trials. This may be due to patient expectations, increased attention from clinical staff, and the natural fluctuation of symptoms.
-
Troubleshooting Steps:
-
Single-Blind Placebo Run-in: Incorporate a single-blind placebo run-in period at the beginning of the trial. This can help to identify and exclude placebo responders before randomization.[15]
-
Standardized Training for Raters: Ensure that all clinical raters are thoroughly trained on the specific rating scales being used to minimize inter-rater variability.
-
Objective Measures: Whenever possible, include objective measures of cognitive function or activity levels to supplement subjective rating scales.
-
Problem: Difficulty in Subject Recruitment Due to Stringent Comorbidity Exclusion Criteria
-
Potential Cause: Strict exclusion criteria for comorbid conditions can significantly limit the pool of eligible participants, as comorbidity is common in the adult ADHD population.[7]
-
Troubleshooting Steps:
-
Allow for Specific Comorbidities: Consider designing the trial to include patients with certain stable and well-managed comorbid conditions. A recent trial is evaluating this compound in adults with ADHD and comorbid anxiety.[11]
-
Multi-Center Trials: Conduct the trial at multiple sites to increase the potential for patient recruitment.
-
Community Outreach: Engage with patient advocacy groups and mental health clinics to raise awareness about the trial.
-
Problem: Differentiating Between Drug-Induced Anxiety/Insomnia and Pre-existing Symptoms
-
Potential Cause: this compound, like other medications that affect norepinephrine and dopamine, has the potential to cause or exacerbate anxiety and insomnia.[4]
-
Troubleshooting Steps:
-
Baseline Sleep and Anxiety Assessment: Conduct a thorough baseline assessment of sleep patterns and anxiety levels using validated scales and patient diaries.
-
Dose Titration: Start with a lower dose of this compound and titrate upwards slowly to improve tolerability.
-
Monitor Timing of Symptoms: Note whether the onset or worsening of anxiety or insomnia coincides with the initiation of treatment or dose adjustments.
-
Data Presentation
Table 1: this compound's Pharmacological Profile
| Feature | Description |
| Drug Class | Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI)[3] |
| Mechanism of Action | Inhibits the reuptake of norepinephrine, dopamine, and serotonin.[4][5] |
| Transporter Affinity | Highest for norepinephrine, followed by dopamine, and then serotonin.[1][6] |
| Administration | Oral, sustained-release tablets.[6][22] |
| Clinical Development Phase | Phase 3 trials have been completed for ADHD in adults, adolescents, and children.[1][2][13][22] |
Table 2: Symptom Overlap Between ADHD, Anxiety, and Depression
| Symptom | ADHD | Anxiety | Depression |
| Difficulty Concentrating | Yes[23] | Yes[9] | Yes[9] |
| Restlessness/Fidgeting | Yes[23] | Yes | Yes (psychomotor agitation)[9] |
| Forgetfulness | Yes[23] | Yes | Yes |
| Difficulty Completing Tasks | Yes[24] | Yes | Yes |
| Sleep Disturbances | Can occur | Yes[21] | Yes |
| Irritability | Yes | Yes | Yes |
Table 3: Common Adverse Events of this compound vs. Symptoms of Comorbidities
| Adverse Event/Symptom | Reported with this compound | Symptom of Anxiety | Symptom of Depression |
| Decreased Appetite | Yes[1][2] | Can occur | Yes |
| Insomnia | Yes[20] | Yes[21] | Yes |
| Nausea | Yes[1][2] | Yes (somatic symptom) | Can occur |
| Headache | Yes[1][2] | Yes (tension headache) | Yes |
| Anxiety | Lower rates compared to some stimulants[25] | Core symptom | Can be a feature |
| Fatigue | Yes (in children/teens)[2] | Yes[21] | Core symptom |
| Dry Mouth | Yes[5] | Can occur | Side effect of some antidepressants |
Experimental Protocols
Protocol 1: Screening and Stratification of Study Participants with Comorbidities
-
Initial Screening:
-
Administer a validated screening tool for adult ADHD, such as the Adult ADHD Self-Report Scale (ASRS).
-
Conduct a general psychiatric history to identify potential comorbid conditions.
-
-
Structured Diagnostic Interview:
-
Baseline Symptom Severity Assessment:
-
Administer baseline rating scales for ADHD (e.g., AISRS), anxiety (e.g., HAM-A), and depression (e.g., MADRS).[11]
-
-
Stratification:
-
Based on the diagnostic interview and baseline scores, stratify participants into predefined groups:
-
ADHD only
-
ADHD with comorbid anxiety
-
ADHD with comorbid depression
-
ADHD with comorbid anxiety and depression
-
-
-
Randomization:
-
Randomize participants within each stratum to receive either this compound or a placebo.
-
Protocol 2: Cognitive Assessment Battery to Differentiate Pro-cognitive Effects from Anxiolytic/Antidepressant Effects
-
Domain Selection:
-
Select cognitive tests that assess domains typically affected by ADHD, such as executive function, attention, and working memory.
-
-
Test Battery:
-
Continuous Performance Test (CPT): To measure sustained attention and impulsivity.
-
N-Back Task: To assess working memory.
-
Stroop Test: To evaluate selective attention and cognitive flexibility.
-
Trail Making Test: To measure processing speed and executive function.
-
-
Administration Schedule:
-
Administer the full cognitive battery at baseline (pre-treatment).
-
Repeat the assessment at predefined time points throughout the study (e.g., week 4 and week 8) to track changes in cognitive performance.
-
-
Data Analysis:
-
Analyze changes in cognitive performance within each stratified group.
-
Use statistical methods to determine if improvements in cognitive function are independent of changes in anxiety and depression scores.[26]
-
Visualizations
Caption: this compound's mechanism of action as a triple reuptake inhibitor.
Caption: Workflow for a clinical trial to differentiate this compound's effects.
Caption: Decision tree for attributing a new or worsening symptom.
References
- 1. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 2. additudemag.com [additudemag.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurotransmitter transporter occupancy following administration of this compound sustained-release tablets: A phase 1 study in healthy male adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Challenges in Identifying and Managing Attention-Deficit/Hyperactivity Disorder in Adults in the Primary Care Setting: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Adult ADHD and comorbid anxiety and depressive disorders: a review of etiology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Trial of this compound Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]
- 12. A Trial of this compound Efficacy and Safety in Children With Attention-deficit/ Hyperactivity Disorder (ADHD), Trial ID 405-201-00021 [trials.otsuka-us.com]
- 13. publications.aap.org [publications.aap.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Biomarkers for the effects of selective serotonin reuptake inhibitors (SSRIs) in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biomarkers Predicting Antidepressant Treatment Response: How Can We Advance the Field? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human biomarkers of rapid antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging Biomarker Predicts Response to Rapid Antidepressant | Technology Networks [technologynetworks.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 23. Diagnosing ADHD | Attention-Deficit / Hyperactivity Disorder (ADHD) | CDC [cdc.gov]
- 24. DSM-5 Criteria for ADHD: How Is Adult ADHD Evaluated? - ADDA - Attention Deficit Disorder Association [add.org]
- 25. tandfonline.com [tandfonline.com]
- 26. blog.cloudbyz.com [blog.cloudbyz.com]
Technical Support Center: Optimizing Washout Periods for Centanafadine Transition Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals designing clinical studies to determine the optimal washout period for patients transitioning from stimulant medications to centanafadine. As this compound is an investigational non-stimulant, establishing a safe and effective transition protocol is a critical research objective.
Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it necessary when transitioning between ADHD medications?
A washout period is a designated time in a clinical trial during which a participant does not receive any active treatment before starting a new experimental drug.[1][2][3] The primary goals are to allow the previous medication to be eliminated from the body, preventing potential drug-drug interactions, and to ensure that the observed effects can be accurately attributed to the new treatment.[2][3] This "treatment-naive" state is crucial for evaluating the true efficacy and safety profile of the new medication.[2]
Q2: How is a theoretical washout period calculated?
The calculation is based on the pharmacokinetic principle of a drug's elimination half-life (t½), which is the time it takes for the drug's concentration in the plasma to be reduced by half. It is generally accepted that it takes approximately 4 to 5 half-lives for a drug to be almost completely eliminated from the body. The washout period is often calculated as a minimum of four half-lives of the medication being discontinued.[2]
Q3: What are the potential risks of an inadequate washout period?
An insufficient washout period can lead to several complications in a clinical study:
-
Confounded Efficacy Data: Overlapping effects of the previous stimulant and this compound could make it impossible to determine the true efficacy of this compound alone.
-
Masked or Exaggerated Adverse Events: It can be difficult to attribute adverse events to the correct substance. An overlapping effect could either mask a side effect of the new drug or create a synergistic, more severe adverse event.
-
Pharmacodynamic Interactions: Since both stimulants and this compound modulate norepinephrine and dopamine, there is a theoretical risk of over-stimulation, potentially leading to cardiovascular effects or increased psychiatric symptoms.
Q4: What is the mechanism of action for this compound?
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[4][5] It has the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and to a lesser extent, the serotonin transporter (SERT).[1][2] This profile distinguishes it from traditional stimulants, which primarily target dopamine and norepinephrine with minimal serotonergic effect.[4]
Pharmacokinetic Data for Washout Period Calculation
To assist in the design of a transition study, the following table summarizes the elimination half-lives of common stimulants and this compound. The recommended theoretical washout period is calculated as 5 half-lives to ensure >96% elimination of the prior medication.
| Medication | Class | Elimination Half-Life (t½) | Calculated Washout Period (5 x t½) |
| This compound | SNDRI (Non-Stimulant) | ~4.0 - 4.5 hours[2][6][7] | N/A (Drug being initiated) |
| Methylphenidate (IR) | Stimulant (NDRI) | ~2 - 3 hours[5][8] | ~10 - 15 hours |
| d-Methylphenidate (ER) | Stimulant (NDRI) | ~3 hours (apparent)[6] | ~15 hours |
| Mixed Amphetamine Salts (IR) | Stimulant | ~9 - 11 hours (d-amphetamine)[9] | ~45 - 55 hours (~2-3 days) |
| Mixed Amphetamine Salts (XR) | Stimulant | ~10 - 13 hours (adults)[9] | ~50 - 65 hours (~2-3 days) |
| Lisdexamfetamine | Stimulant (Prodrug) | ~11 hours (for d-amphetamine)[9] | ~55 hours (~2-3 days) |
Note: IR = Immediate-Release, ER = Extended-Release. Half-life can vary based on age, individual metabolism, and specific formulation.[6][9]
Troubleshooting Guide for Transition Experiments
Q: A participant is experiencing significant irritability and fatigue during the washout period. How should this be managed?
A: These are common symptoms of stimulant withdrawal.[4][10][11] The initial "crash" phase can occur within 1-2 days of cessation and may include depressed mood and prolonged sleep.[7][11]
-
Protocol Response: Your protocol should include specific guidelines for managing withdrawal. This may involve supportive care, ensuring proper diet and sleep, and regular monitoring.[4][7] For severe symptoms, the protocol might allow for the use of non-trial medications like short-term benzodiazepines for agitation, though this would be a confounding factor and should be carefully documented.[7][11]
-
Data Collection: It is critical to document these symptoms using standardized rating scales (e.g., ADHD-RS, CGI-S) to distinguish them from baseline ADHD symptoms or potential adverse effects of the new medication.
Q: After starting this compound, a participant reports nausea and decreased appetite. Are these withdrawal symptoms or side effects?
A: Nausea and decreased appetite are among the most frequently reported treatment-emergent adverse events (TEAEs) for this compound.[12][13] They are also known side effects of stimulants.
-
Differentiation: The timing of symptom onset is key. If these symptoms appear or worsen after the initiation of this compound, they are more likely to be side effects of the new medication. Symptoms that are present and most severe during the washout period and then resolve are more likely related to stimulant withdrawal.
-
Monitoring: The experimental protocol should include a schedule for frequent adverse event monitoring, especially in the first week after initiating this compound, to capture the onset and severity of such symptoms.[12]
Q: How can we mitigate the risk of "ADHD rebound" during the washout period?
A: ADHD rebound refers to the temporary return of ADHD symptoms at a greater intensity than before medication was started.[4]
-
Patient Education: Clearly explain the possibility of rebound symptoms to participants in the informed consent process so they are prepared.
-
Tapering Schedule: For patients on high doses of stimulants, a gradual dose reduction (tapering) over several days before complete discontinuation may help mitigate severe withdrawal and rebound.[4][10] The study protocol should clearly define this tapering schedule versus an abrupt stop.
-
Environmental Support: Advise participants to minimize demanding tasks and ensure a supportive environment during the washout phase.
Experimental Protocols
Proposed Protocol: A Randomized, Double-Blind Study to Determine the Optimal Washout Period
1. Study Objective: To compare the safety and efficacy of initiating this compound after a 3-day versus a 7-day washout period following discontinuation of a long-acting stimulant (e.g., mixed amphetamine salts XR).
2. Study Design:
-
A multi-center, randomized, double-blind, parallel-group study.
-
Group A: Participants undergo a 3-day washout period (receiving placebo) before initiating this compound.
-
Group B: Participants undergo a 7-day washout period (receiving placebo) before initiating this compound.
3. Participant Selection:
-
Inclusion Criteria: Adults (18-55 years) with a confirmed DSM-5 diagnosis of ADHD, stable on a stimulant medication for at least 3 months.
-
Exclusion Criteria: History of substance use disorder, significant cardiovascular conditions, or psychiatric comorbidities that could be confounded with stimulant withdrawal.
4. Methodology:
-
Screening Phase (Up to 4 weeks): Confirm eligibility, obtain informed consent, and collect baseline data using the Adult ADHD Investigator Symptom Rating Scale (AISRS) and Clinical Global Impression-Severity (CGI-S) scale.
-
Tapering Phase (Optional, 3-5 days): If applicable, a standardized taper of the existing stimulant medication.
-
Randomization & Washout Phase (3 or 7 days): Participants are randomized to Group A or B and receive a placebo washout. Daily monitoring for withdrawal symptoms and adverse events is conducted via patient diary and telehealth check-ins.
-
Treatment Phase (6 weeks): All participants initiate open-label this compound (e.g., 200 mg/day or 400 mg/day).[14] Efficacy and safety are assessed weekly.
-
Primary Endpoints:
-
Safety: Incidence and severity of treatment-emergent adverse events (TEAEs) in the first week of this compound treatment.
-
Efficacy: Mean change from baseline in AISRS total score at Week 6.
-
-
Secondary Endpoints: Participant-reported withdrawal symptom severity during the washout phase; time to onset of this compound efficacy.
5. Data Analysis:
-
TEAEs will be compared between Group A and Group B using chi-square or Fisher's exact tests.
-
The change in AISRS scores will be analyzed using a mixed model for repeated measures (MMRM) to compare the efficacy outcomes between the two washout durations.
Visualizations
Caption: Mechanism of action of this compound as a triple reuptake inhibitor.
Caption: Experimental workflow for determining optimal washout duration.
References
- 1. What Is a Washout Period in Clinical Trials and Why It Matters for Safety | Celerion [helpresearch.com]
- 2. springbiosolution.com [springbiosolution.com]
- 3. metastatictrialtalk.org [metastatictrialtalk.org]
- 4. Adderall Withdrawal: Symptoms and Timeline [health.com]
- 5. Methylphenidate - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Management of stimulant use - DACAS factsheet | SA Health [sahealth.sa.gov.au]
- 8. Pharmacokinetics and clinical effectiveness of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Adderall Withdrawal: Symptoms, Duration, Remedies, and Prevention [webmd.com]
- 11. Amphetamine withdrawal management | SA Health [sahealth.sa.gov.au]
- 12. Safety and Efficacy of this compound Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. additudemag.com [additudemag.com]
Validation & Comparative
Comparative efficacy of centanafadine versus methylphenidate in adult ADHD treatment
An objective guide for researchers and drug development professionals on the comparative efficacy, safety, and mechanisms of action of centanafadine and methylphenidate in the treatment of adult Attention-Deficit/Hyperactivity Disorder (ADHD).
This guide provides a detailed comparison of this compound, an emerging investigational drug, and methylphenidate, a widely prescribed first-line treatment for adult ADHD. The information is compiled from Phase 3 clinical trial data and a matching-adjusted indirect comparison to offer a comprehensive overview for researchers, scientists, and professionals in the field of drug development.
At a Glance: Key Efficacy and Safety Findings
An indirect comparison of clinical trial data suggests that while both this compound and methylphenidate are effective in reducing ADHD symptoms, there may be notable differences in their safety profiles.
| Efficacy Outcome | This compound (Pooled Data) | Methylphenidate ER | Indirect Comparison (MAIC) |
| Mean Change from Baseline in AISRS Total Score | -12.1 to -12.5 | -17.1 | A sensitivity analysis showed no significant difference in efficacy between this compound and methylphenidate ER.[1][2] However, another analysis indicated a smaller reduction in AISRS score with this compound.[1][2] |
| Safety Outcome (Adverse Events) | This compound (Higher Incidence) | Methylphenidate ER (Higher Incidence) |
| Commonly Reported Adverse Events | Decreased appetite, headache, nausea, dry mouth, upper respiratory tract infection, diarrhea. | Decreased appetite, dry mouth, palpitations, initial insomnia, anxiety, feeling jittery.[1][2] |
Mechanism of Action: A Tale of Two Reuptake Inhibitors
The therapeutic effects of both this compound and methylphenidate are rooted in their ability to modulate neurotransmitter levels in the brain, though their specific targets differ.
Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI). It primarily blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of dopamine and norepinephrine in the synaptic cleft. This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism for its efficacy in treating ADHD symptoms.
This compound , on the other hand, is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor. It inhibits the reuptake of norepinephrine, dopamine, and to a lesser extent, serotonin. This broader mechanism of action suggests a potential for different therapeutic effects and a varied side-effect profile compared to traditional stimulants.
Caption: Synaptic mechanisms of Methylphenidate and this compound.
Experimental Protocols: A Closer Look at the Clinical Trials
The comparative data is primarily derived from a matching-adjusted indirect comparison (MAIC) of two Phase 3 trials for this compound and one key trial for methylphenidate extended-release (ER).
This compound Phase 3 Program (NCT03605680 & NCT03605836)
These were two identically designed, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults aged 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria.
-
Inclusion Criteria: Baseline Adult ADHD Investigator Symptom Rating Scale (AISRS) total score of ≥ 28.
-
Exclusion Criteria: History of psychosis, bipolar disorder, or substance use disorder within the past year.
-
Dosing and Titration: Patients were randomized to receive either this compound 200 mg/day (100 mg twice daily), 400 mg/day (200 mg twice daily), or placebo for 6 weeks.
-
Primary Efficacy Endpoint: Change from baseline in the AISRS total score at Day 42.
-
Secondary Efficacy Endpoint: Change from baseline in the Clinical Global Impression-Severity of Illness (CGI-S) scale score at Day 42.
Methylphenidate Extended-Release Trial (NCT00937040)
This was a randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with a diagnosis of ADHD according to DSM-IV criteria.
-
Inclusion Criteria: Baseline AISRS score > 24.[3]
-
Dosing and Titration: Patients initiated treatment with OROS methylphenidate 18 mg or a matching placebo once daily. The dose could be increased weekly in 18 mg increments to an optimal dose, up to a maximum of 72 mg/day, over a 6-week period.[3][4]
-
Primary Efficacy Endpoint: Change from baseline to the final evaluation in the AISRS total score.[4]
Caption: Workflow of the Matching-Adjusted Indirect Comparison.
Detailed Efficacy and Safety Data
The following tables summarize the key quantitative data from the clinical trials and the MAIC.
Table 1: Change in AISRS Total Score from Baseline
| Study | Treatment Group | N | Baseline Mean AISRS (SD) | Mean Change from Baseline (SD) | LS Mean Difference vs. Placebo (p-value) |
| This compound Study 1 | This compound 200 mg/d | 149 | 38.7 (6.8) | - | -3.16 (p=0.019) |
| This compound 400 mg/d | 149 | 38.7 (6.8) | - | -2.74 (p=0.039) | |
| Placebo | 148 | 38.7 (6.8) | - | - | |
| This compound Study 2 | This compound 200 mg/d | 145 | 38.7 (6.8) | - | -4.01 (p=0.002) |
| This compound 400 mg/d | 143 | 38.7 (6.8) | - | -4.47 (p=0.001) | |
| Placebo | 142 | 38.7 (6.8) | - | - | |
| Methylphenidate ER Study | Methylphenidate ER | 169 | 37.8 (6.94) | -17.1 (12.44) | -5.4 (p<0.001) |
| Placebo | 172 | 37.0 (7.51) | -11.7 (13.30) | - |
Source: Pooled data from this compound Phase 3 trials and data from the methylphenidate ER trial (NCT00937040).[3][5]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) from MAIC
| Adverse Event | Risk Difference (this compound vs. Methylphenidate ER) in Percentage Points |
| Dry Mouth | -11.95 |
| Initial Insomnia | -11.10 |
| Decreased Appetite | -8.05 |
| Anxiety | -5.39 |
| Palpitations | -5.25 |
| Feeling Jittery | -4.73 |
A negative risk difference indicates a lower incidence with this compound compared to methylphenidate ER.[1][2]
Conclusion
The available data from a matching-adjusted indirect comparison suggests that this compound may offer a favorable safety profile compared to extended-release methylphenidate, with a significantly lower risk of several common stimulant-related adverse events.[1][2] In terms of efficacy, while one analysis showed a smaller reduction in ADHD symptoms with this compound, a sensitivity analysis indicated no significant difference between the two treatments.[1][2]
For researchers and drug development professionals, this compound's distinct mechanism as a triple reuptake inhibitor and its potentially improved tolerability profile warrant further investigation. Direct head-to-head clinical trials are necessary to definitively establish the comparative efficacy and safety of this compound and methylphenidate in the treatment of adult ADHD.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Randomized, 6-Week, Placebo-Controlled Study of Treatment for Adult Attention-Deficit/Hyperactivity Disorder: Individualized Dosing of Osmotic-Release Oral System (OROS) Methylphenidate With a Goal of Symptom Remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of centanafadine and atomoxetine for ADHD symptoms and tolerability
A Comprehensive Review of Efficacy, Tolerability, and Clinical Protocols for Researchers and Drug Development Professionals
The landscape of non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) is evolving, with novel mechanisms of action offering new therapeutic options. This guide provides a detailed head-to-head comparison of centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor, and atomoxetine, an established selective norepinephrine reuptake inhibitor. We delve into the clinical trial data, experimental protocols, and pharmacological profiles of both compounds to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Monoamine Modulators
This compound and atomoxetine both exert their therapeutic effects by modulating monoamine neurotransmission in the brain, but through distinct mechanisms.
This compound is a triple reuptake inhibitor, targeting the transporters for norepinephrine (NE), dopamine (DA), and serotonin (5-HT).[1] Its inhibitory activity is most potent for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[1] This broad-spectrum activity is hypothesized to address a wider range of ADHD symptoms, including mood and emotional dysregulation.
Atomoxetine , in contrast, is a selective norepinephrine reuptake inhibitor (SNRI).[2][3] By blocking the presynaptic norepinephrine transporter, it increases the synaptic concentration of norepinephrine.[2][3] Atomoxetine also indirectly enhances dopamine levels in the prefrontal cortex, a brain region crucial for executive function and attention.[2][3]
Figure 1: this compound's Triple Reuptake Inhibition Pathway.
Figure 2: Atomoxetine's Selective Norepinephrine Reuptake Inhibition Pathway.
Efficacy in Treating ADHD Symptoms
Clinical trials have demonstrated the efficacy of both this compound and atomoxetine in reducing ADHD symptoms across different age groups. The primary measure of efficacy in these trials is the change from baseline in standardized ADHD rating scales, such as the ADHD Investigator Symptom Rating Scale (AISRS) for adults and the ADHD Rating Scale-5 (ADHD-RS-5) for children and adolescents.
Efficacy Data Summary
| Drug | Population | Trial Duration | Primary Efficacy Measure | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | Statistical Significance |
| This compound | Adults | 6 weeks | AISRS Total Score | -12.1 to -12.5 | -8.1 | p < 0.05[4] |
| Adolescents (13-17 years) | 6 weeks | ADHD-RS-5 Total Score | -18.50 (high dose) | -14.15 | p = 0.0006[5][6] | |
| Children (6-12 years) | 6 weeks | ADHD-RS-5 Total Score | -16.3 (high dose) | -10.8 | p = 0.0008[4][7] | |
| Atomoxetine | Adults | 10-16 weeks | CAARS-Inv:SV Total Score | -13.2 (at 6 months) | -9.7 (at 6 months) | p < 0.001[8] |
| Children & Adolescents | 8 weeks | ADHD-RS-IV Total Score | Statistically significant improvement vs. placebo | - | p < 0.001[9] |
Note: Direct head-to-head comparative trial data is limited. The data presented is from separate placebo-controlled trials. A matching-adjusted indirect comparison found the efficacy of this compound to be non-different from atomoxetine in adults.[10]
Tolerability and Safety Profile
The tolerability of a medication is a critical factor in treatment adherence and overall success. Both this compound and atomoxetine have been generally well-tolerated in clinical trials, with most adverse events being mild to moderate in severity.
Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound (Adults) | Atomoxetine (Adults) |
| Decreased Appetite | ~15%[11] | Yes (common)[12] |
| Nausea | ~7.7%[9] | Yes (common)[12] |
| Dry Mouth | ~6%[11] | Yes (common)[8] |
| Headache | ~7.0%[9] | Yes |
| Insomnia | ~8.0%[9] | Yes (common)[12] |
| Diarrhea | ~7.0%[9] | - |
| Fatigue | Yes | Yes |
| Rash | Yes (pooled analysis in children/adolescents)[13] | - |
Note: Incidence rates can vary across studies and patient populations. A matching-adjusted indirect comparison suggested that this compound was associated with a significantly lower risk of nausea, dry mouth, and fatigue compared to atomoxetine in adults.[10]
Experimental Protocols: A Look Inside the Clinical Trials
The following provides a generalized overview of the methodologies employed in the pivotal Phase 3 clinical trials for this compound and typical study designs for atomoxetine.
This compound Phase 3 Trial Protocol (Adults, Adolescents, and Children)
The Phase 3 clinical development program for this compound consisted of randomized, double-blind, placebo-controlled, multicenter trials.
Key Methodological Components:
-
Participants: Individuals aged 6-12, 13-17, or 18-55 with a primary diagnosis of ADHD according to DSM-5 criteria.[2][4][5]
-
Inclusion Criteria: Minimum score on the ADHD-RS-5 (for children and adolescents) or AISRS (for adults) at baseline, and a Clinical Global Impression-Severity of Illness (CGI-S) score of ≥ 4 (moderately ill or worse).[4][14][15]
-
Exclusion Criteria: Presence of other significant psychiatric or medical conditions, recent use of other ADHD medications, and risk of suicide.[15][16]
-
Intervention: Participants were randomized to receive a fixed dose of this compound (low or high dose, with weight-based dosing for pediatric populations) or a matching placebo, administered once daily for 6 weeks.[2][5][17]
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the total score of the ADHD-RS-5 for pediatric trials and the AISRS for adult trials at the end of the 6-week treatment period.[5][7][18]
-
Safety Assessments: Safety and tolerability were monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and laboratory tests.[19]
Figure 3: Generalized Workflow of a this compound Phase 3 Clinical Trial.
Atomoxetine Pivotal Trial Protocol (General Overview)
Pivotal trials for atomoxetine were also typically randomized, double-blind, and placebo-controlled.
Key Methodological Components:
-
Participants: Children, adolescents, and adults with a DSM-IV diagnosis of ADHD.[9][20]
-
Intervention: Flexible-dose or fixed-dose administration of atomoxetine, often with a titration period, compared to placebo. Treatment duration in pivotal short-term trials was typically 8 to 10 weeks.[9][20][21]
-
Primary Outcome: The primary efficacy measure was typically the change from baseline in the total score of the ADHD-RS-IV (for pediatric populations) or the Conners' Adult ADHD Rating Scale (CAARS) for adults.[20][22]
-
Safety Assessments: Similar to the this compound trials, safety was assessed through the monitoring of adverse events, vital signs, and laboratory parameters.
Conclusion
This compound and atomoxetine represent two distinct non-stimulant approaches to the pharmacological management of ADHD. This compound, with its triple reuptake inhibitor profile, offers a novel mechanism of action that may provide broader symptom coverage. Atomoxetine is an established therapeutic option with a well-characterized efficacy and safety profile as a selective norepinephrine reuptake inhibitor.
While direct head-to-head comparative trials are lacking, indirect comparisons suggest that this compound's efficacy is comparable to that of atomoxetine in adults, potentially with a more favorable tolerability profile regarding certain adverse events. The choice between these agents in a clinical setting would likely be guided by individual patient characteristics, including symptom presentation, comorbidities, and tolerability considerations. Further research, including direct comparative studies, will be crucial to fully elucidate the relative therapeutic value of these two important non-stimulant treatments for ADHD.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. publications.aap.org [publications.aap.org]
- 3. Adult ADHD Investigator Symptom Rating Scale | NIDA Data Share [datashare.nida.nih.gov]
- 4. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 5. This compound for Attention-Deficit/Hyperactivity Disorder in Adolescents: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 7. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 8. Efficacy of atomoxetine in adults with attention deficit hyperactivity disorder: An integrated analysis of the complete database of multicenter placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atomoxetine for the treatment of attention-deficit/hyperactivity disorder in children and adolescents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. becarispublishing.com [becarispublishing.com]
- 11. A Trial of this compound Long-term Safety in Children and Adolescents With Attention-deficit/Hyperactivity Disorder (ADHD) [ctv.veeva.com]
- 12. patientcareonline.com [patientcareonline.com]
- 13. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Trial of this compound Efficacy and Safety in Children With Attention-deficit/ Hyperactivity Disorder (ADHD) | Clinical Research Trial Listing [centerwatch.com]
- 16. A Trial of this compound Efficacy and Safety in Children With Attention-deficit/ Hyperactivity Disorder (ADHD), Trial ID 405-201-00021 [trials.otsuka-us.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 52-Week Open-Label Safety and Tolerability Study of this compound Sustained Release in Adults With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Atomoxetine in adults with ADHD: two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Double-Blind, Placebo-Controlled Study of Atomoxetine in Young Children With ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. publications.aap.org [publications.aap.org]
A Matching-Adjusted Indirect Comparison of Centanafadine and Lisdexamfetamine for Adult ADHD: A Guide for Researchers
This guide provides a detailed, data-driven comparison of the investigational drug centanafadine and the established treatment lisdexamfetamine for adults with Attention-Deficit/Hyperactivity Disorder (ADHD). The information is based on a matching-adjusted indirect comparison (MAIC), a statistical method used to compare treatments from separate studies in the absence of head-to-head clinical trials. This analysis offers valuable insights for researchers, scientists, and drug development professionals.
Efficacy and Safety Data Summary
An anchored MAIC has been conducted to compare the safety and efficacy of this compound with lisdexamfetamine.[1][2] The findings from this comparison indicate that while lisdexamfetamine demonstrated a greater reduction in ADHD symptoms, this compound was associated with a more favorable safety profile, showing a significantly lower risk of several common adverse events.[1][2]
Efficacy Outcomes
The primary measure of efficacy was the mean change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) or the ADHD Rating Scale (ADHD-RS) score. The MAIC revealed a statistically significant difference in symptom reduction favoring lisdexamfetamine.
| Outcome Measure | This compound | Lisdexamfetamine | Difference (95% CI) | P-value |
| Short-Term (4 Weeks) | ||||
| Mean Change from Baseline in AISRS/ADHD-RS Score | Smaller Reduction | Greater Reduction | 6.58 (2.72 - 10.43) | < 0.05[1][3] |
| Long-Term (up to 52 Weeks) | ||||
| Mean Change from Baseline in AISRS/ADHD-RS Score | Smaller Reduction | Greater Reduction | 6.15 | < 0.05[4][5][6] |
Safety and Tolerability
This compound was associated with a significantly lower risk of several adverse events compared to lisdexamfetamine in both short-term and long-term analyses.
Short-Term (4 Weeks) Adverse Events with Significant Differences [1][2][3]
| Adverse Event | Risk Difference (%) (this compound vs. Lisdexamfetamine) | P-value |
| Lack of Appetite | -23.42 | < 0.05 |
| Dry Mouth | -19.27 | < 0.05 |
| Insomnia | -15.35 | < 0.05 |
| Anxiety | -5.21 | < 0.05 |
| Nausea | -4.90 | < 0.05 |
| Feeling Jittery | -3.70 | < 0.05 |
| Diarrhea | -3.47 | < 0.05 |
Long-Term (up to 52 Weeks) Adverse Events with Significant Differences [4][5][6]
| Adverse Event | Risk Difference (%) (this compound vs. Lisdexamfetamine) | P-value |
| Upper Respiratory Tract Infection | -18.75 | < 0.05 |
| Insomnia | -12.47 | < 0.05 |
| Dry Mouth | -12.33 | < 0.05 |
Experimental Protocols
The MAIC utilized patient-level data from this compound clinical trials and aggregate data from a comparable lisdexamfetamine trial. Propensity score weighting was employed to match the baseline characteristics of patients from the respective trials.[1]
This compound Clinical Trials (NCT03605680 & NCT03605836)
-
Study Design: These were Phase 3, randomized, double-blind, multicenter, placebo-controlled, parallel-group trials.[7][8]
-
Participants: Adults aged 18-55 years with a DSM-5 diagnosis of ADHD.[8][9] Key inclusion criteria included an AISRS score of ≥ 28 at baseline for treatment-naïve patients and a Clinical Global Impression-Severity of Illness Scale (CGI-S) score of ≥ 4.[10]
-
Treatment: Participants were randomized to receive either this compound sustained-release (SR) tablets at total daily doses of 200 mg or 400 mg, or a matching placebo, administered twice daily for 6 weeks.[8][11]
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the AISRS total score at day 42.[8]
Lisdexamfetamine Clinical Trial (NCT00334880)
-
Study Design: This was a Phase 3, randomized, double-blind, multi-center, placebo-controlled, parallel-group, forced-dose titration study.
-
Participants: Adults aged 18-55 years with a DSM-IV-TR diagnosis of moderate to severe ADHD.
-
Treatment: Participants were randomized to receive lisdexamfetamine at daily doses of 30 mg, 50 mg, or 70 mg, or placebo, for 4 weeks. The 50 mg and 70 mg groups underwent a forced-dose titration.
-
Primary Outcome: The primary efficacy measure was the change from baseline in the clinician-determined ADHD-RS total score.
Mechanism of Action and Signaling Pathways
This compound and lisdexamfetamine exert their therapeutic effects through distinct mechanisms of action targeting key neurotransmitter systems implicated in ADHD.
This compound Signaling Pathway
This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[12] It blocks the reuptake of these three neurotransmitters, thereby increasing their concentrations in the synaptic cleft. It has the highest affinity for the norepinephrine transporter, followed by the dopamine and serotonin transporters.[13][14]
Lisdexamfetamine Signaling Pathway
Lisdexamfetamine is a prodrug that is enzymatically converted to dextroamphetamine.[7][10] Dextroamphetamine is a central nervous system stimulant that primarily works by increasing the levels of dopamine and norepinephrine in the synaptic cleft. It achieves this by inhibiting their reuptake and promoting their release from presynaptic neurons.[10]
Logical Relationship of the MAIC Process
The MAIC process allows for the comparison of treatments from different trials by adjusting for differences in patient populations.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Trial to Evaluate the Efficacy, Safety, and Tolerability of this compound Sustained-release Tablets in Adults With Attention-deficit/Hyperactivity Disorder, Trial ID 405-201-00014 [trials.otsuka-us.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. prdrndmdlaffrscm.otsuka-us.com [prdrndmdlaffrscm.otsuka-us.com]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. A Phase 2, Randomized, Open-label, Platform Study Using a Master Protocol to Evaluate Novel Immunotherapy Combinations as First-Line Treatment in Participants with Recurrent/Metastatic PD-L1 Positive Squamous Cell Carcinoma of the Head and Neck | Dana-Farber Cancer Institute [dana-farber.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Study protocol of a phase II study to evaluate safety and efficacy of neo-adjuvant pembrolizumab and radiotherapy in localized rectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, placebo-controlled, crossover study of the effects of lisdexamfetamine dimesylate and mixed amphetamine salts on cognition throughout the day in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Study Details Page [abbvieclinicaltrials.com]
- 12. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 13. This compound Sustained Release Is Efficacious in the Treatment of Adult ADHD Across Disease Severities | CNS Spectrums | Cambridge Core [cambridge.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of the Side Effect Profiles of Centanafadine and Viloxazine in the Treatment of ADHD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of two non-stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD): centanafadine and viloxazine. The information presented is based on data from clinical trials and peer-reviewed publications, intended to inform research, clinical development, and pharmacological understanding.
Executive Summary
This compound, a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor, and viloxazine, a selective norepinephrine reuptake inhibitor with additional serotonergic activity, are both non-stimulant options for the treatment of ADHD. While both medications have demonstrated efficacy, their distinct pharmacological profiles give rise to different side effect profiles. This guide details these differences through a comprehensive data comparison, an overview of the experimental protocols from key clinical trials, and a visualization of their respective mechanisms of action.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and viloxazine as reported in their respective Phase 3 clinical trials. Data for this compound is pooled from two studies (NCT03605680 and NCT03605836) in adults[1], while data for viloxazine is from a study in adults (NCT04016779)[2].
| Adverse Event | This compound (Pooled Analysis, >5% incidence)[1] | Viloxazine (200-600 mg/day)[2] | Placebo (Viloxazine Trial)[2] |
| Decreased Appetite | >5% | 10.1% | Not Reported |
| Headache | >5% | 9.0% | Not Reported |
| Nausea | >5% | 10.1% | Not Reported |
| Dry Mouth | >5% | 9.0% | Not Reported |
| Upper Respiratory Tract Infection | >5% | Not Reported | Not Reported |
| Diarrhea | >5% | Not Reported | Not Reported |
| Insomnia | Not Reported in >5% pool | 14.8% | Not Reported |
| Fatigue | Not Reported in >5% pool | 11.6% | Not Reported |
In a pooled analysis of Phase 3 trials in children and adolescents, the most common side effects for this compound (at a higher dose and more frequent than placebo) were decreased appetite, nausea, rash, fatigue, upper abdominal pain, and somnolence.[3][4] For viloxazine in pediatric populations, common side effects included somnolence, headache, decreased appetite, nausea, and fatigue.[5]
A matching-adjusted indirect comparison of studies in adults suggests that this compound may have a more favorable side effect profile regarding certain adverse events.[6]
Experimental Protocols
The data presented in this guide are primarily drawn from the following key clinical trials:
This compound:
-
Studies: NCT03605680 and NCT03605836[7]
-
Design: These were two Phase 3, randomized, double-blind, placebo-controlled, parallel-group studies in adults (aged 18-55) with a primary diagnosis of ADHD.[7]
-
Intervention: Patients received either this compound sustained-release tablets (200 mg/d or 400 mg/d) or a placebo for 6 weeks.[7]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.[7]
-
Safety Assessment: Treatment-emergent adverse events were systematically recorded and analyzed.[7]
Viloxazine:
-
Study: NCT04016779[2]
-
Design: A Phase 3, randomized, double-blind, placebo-controlled, flexible-dose trial in adults (aged 18-65) with ADHD.[2]
-
Intervention: Participants were randomized to receive either viloxazine extended-release capsules (flexibly dosed between 200 and 600 mg/day) or a placebo for 6 weeks.[2]
-
Primary Endpoint: The primary outcome was the change from baseline in the AISRS total score at the end of the 6-week study.[2]
-
Safety Assessment: Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and other safety parameters.[2]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanisms of action of this compound and viloxazine, as well as a generalized workflow for the clinical trials referenced in this guide.
Caption: Mechanism of Action of this compound.
References
- 1. Otsuka Announces Positive Top-line Results from Two Phase 3 Studies of this compound for the Treatment of Attention-deficit Hyperactivity Disorder (ADHD) in Adult Patients | Discover Otsuka [otsuka-us.com]
- 2. A Phase III, Randomized, Double-Blind, Placebo-Controlled Trial Assessing the Efficacy and Safety of Viloxazine Extended-Release Capsules in Adults with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 4. additudemag.com [additudemag.com]
- 5. researchgate.net [researchgate.net]
- 6. tiltakshandboka.no [tiltakshandboka.no]
- 7. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Long-Term ADHD Treatment: A Comparative Analysis of Centanafadine and Established Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the long-term safety and efficacy of centanafadine, an investigational serotonin-norepinephrine-dopamine reuptake inhibitor, with established treatments for Attention-Deficit/Hyperactivity Disorder (ADHD) in adults. This analysis is based on data from a 52-week, open-label safety study of this compound and comparative data from long-term studies of other prominent ADHD medications, including the non-stimulant atomoxetine and stimulants such as methylphenidate and lisdexamfetamine.
This compound is currently under investigation for the treatment of ADHD and is positioned as a novel non-stimulant option. Its unique mechanism of action, targeting three key neurotransmitters implicated in ADHD, offers a potential new avenue for patients who may not respond to or tolerate existing therapies. This guide synthesizes available long-term data to facilitate an objective comparison of its performance against current standards of care.
Comparative Efficacy Over the Long Term
The long-term efficacy of this compound has been evaluated in a 52-week open-label extension study (NCT03605849), which demonstrated sustained improvement in ADHD symptoms. To contextualize these findings, this section compares the efficacy of this compound with atomoxetine, methylphenidate, and lisdexamfetamine based on available long-term data.
| Drug Class | Active Compound(s) | Study Duration | Key Efficacy Outcomes (Mean Change from Baseline) |
| Triple Reuptake Inhibitor | This compound SR | 52 Weeks | AISRS Total Score: -20.4CGI-S Score: -1.5 |
| Norepinephrine Reuptake Inhibitor | Atomoxetine | Up to 4 years | CAARS-Inv:SV Total ADHD Symptom Score: -30.2% |
| Stimulant | Methylphenidate (OROS) | 1 year | Significant and sustained improvement in ADHD-RS total score (specific value not provided in abstract) |
| Stimulant | Lisdexamfetamine Dimesylate | 12 months | ADHD-RS Total Score: -24.8 |
Note: Direct comparison between studies is challenging due to differences in study design, patient populations, and efficacy scales used. AISRS (Adult ADHD Investigator Symptom Rating Scale), CGI-S (Clinical Global Impression of Severity), CAARS-Inv:SV (Conners' Adult ADHD Rating Scale-Investigator Rated: Screening Version), ADHD-RS (ADHD Rating Scale).
Matching-adjusted indirect comparisons (MAICs) provide another lens through which to view comparative efficacy. One such analysis found that while this compound showed a smaller reduction in the AISRS/ADHD-RS score compared to lisdexamfetamine, there was no statistically significant difference in efficacy compared to methylphenidate and atomoxetine over the long term.
Long-Term Safety and Tolerability Profile
The long-term safety of any ADHD medication is a critical consideration for both clinicians and patients. This section outlines the safety and tolerability profiles of this compound and its comparators based on long-term studies.
| Drug Class | Active Compound(s) | Study Duration | Most Common Treatment-Emergent Adverse Events (TEAEs) | Discontinuation Rate due to TEAEs |
| Triple Reuptake Inhibitor | This compound SR | 52 Weeks | Insomnia (8.0%), Nausea (7.7%), Diarrhea (7.0%), Headache (7.0%) | 12.3% |
| Norepinephrine Reuptake Inhibitor | Atomoxetine | Up to 4 years | Primarily noradrenergically expected effects (e.g., increased heart rate and blood pressure) | Not specified in abstract |
| Stimulant | Methylphenidate (OROS) | 1 year | Decreased appetite (~20%), dry mouth (15%), heart palpitations (13%), gastrointestinal infections (~10%), agitation/restlessness (~10%) | Not specified in abstract |
| Stimulant | Lisdexamfetamine Dimesylate | 12 months | Upper respiratory tract infection (21.8%), insomnia (19.5%), headache (17.2%), dry mouth (16.6%), decreased appetite (14.3%), irritability (11.2%) | 12.4% |
An MAIC suggests that this compound has a favorable safety profile compared to stimulants, with a lower risk of side effects such as decreased appetite, insomnia, and dry mouth.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects are believed to stem from its simultaneous inhibition of the reuptake of norepinephrine, dopamine, and serotonin in the prefrontal cortex, a brain region crucial for executive function and attention. The following diagrams illustrate the key signaling pathways modulated by these neurotransmitters.
Caption: this compound's triple reuptake inhibition mechanism.
The following diagrams provide a more detailed look at the downstream signaling cascades initiated by dopamine, norepinephrine, and serotonin in the prefrontal cortex.
Centanafadine Demonstrates Efficacy in Adult ADHD Regardless of Prior Treatment History: A Comparative Analysis
Princeton, NJ – New data from a pooled analysis of two Phase 3 clinical trials indicate that the investigational drug centanafadine is an effective treatment for adults with Attention-Deficit/Hyperactivity Disorder (ADHD), irrespective of their previous experience with stimulant or non-stimulant medications.[1] The findings, presented at the 2024 American Professional Society of ADHD and Related Disorders (APSARD) Annual Meeting, suggest that this compound, a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor, offers a promising new therapeutic option for a broad range of adult ADHD patients.[1]
This guide provides a detailed comparison of this compound's performance against placebo in patients with varying treatment histories, supported by experimental data from the pivotal trials. It also outlines the experimental protocols and visualizes the distinct signaling pathways of this compound in comparison to other ADHD medication classes.
Comparative Efficacy of this compound
The pooled analysis of two randomized, double-blind, placebo-controlled Phase 3 trials (NCT03605680 and NCT03605836) evaluated the efficacy of two daily doses of this compound sustained-release (SR), 200 mg and 400 mg, compared to placebo.[1][2][3] The primary endpoint was the change from baseline in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score at day 42.[1][2]
The analysis included 859 adults with a diagnosis of ADHD.[1][4] The data were stratified based on the patients' history of ADHD treatment, providing insights into this compound's efficacy in both treatment-naïve individuals and those who had previously received stimulant or non-stimulant therapies.
Efficacy in the Overall Adult ADHD Population
In the overall study population, both 200 mg and 400 mg daily doses of this compound demonstrated statistically significant improvements in ADHD symptoms compared to placebo.[1][2]
| Treatment Group | Mean Baseline AISRS Score | Mean Change from Baseline at Day 42 | Least Squares Mean (LSM) Difference vs. Placebo (95% CI) | p-value vs. Placebo |
| Study 1 | ||||
| This compound 200 mg/day | 38.7 (approx.) | -12.1 | -3.15 (-5.79 to -0.51) | 0.019 |
| This compound 400 mg/day | 38.7 (approx.) | -12.5 | -2.74 (-5.35 to -0.14) | 0.039 |
| Placebo | 38.7 (approx.) | -8.1 | - | - |
| Study 2 | ||||
| This compound 200 mg/day | 38.7 (approx.) | - | -4.01 (-6.55 to -1.46) | 0.002 |
| This compound 400 mg/day | 38.7 (approx.) | - | -4.42 (-7.02 to -1.82) | <0.001 |
| Placebo | 38.7 (approx.) | - | - | - |
Data from two separate Phase 3 trials. The mean change from baseline for this compound and placebo in Study 1 is derived from a secondary source and should be interpreted with caution.[4][5]
Efficacy Based on Prior Treatment History
A key finding from the pooled analysis was the consistent efficacy of this compound across different patient subgroups based on their treatment history.[1]
| Patient Subgroup | N | Treatment Arm | LSM Difference vs. Placebo at Day 42 | p-value |
| Prior Stimulant/Non-stimulant Treatment | 542 | This compound 200 mg | Significant | 0.02 |
| This compound 400 mg | Significant | 0.008 | ||
| No Prior Stimulant/Non-stimulant Treatment | 317 | This compound 200 mg | Significant | 0.007 |
| This compound 400 mg | Significant | 0.008 | ||
| Any Prior Stimulant Use | 179 | This compound 200 mg | Significant | 0.01 |
| 166 | This compound 400 mg | Significant | 0.006 | |
| Two Prior Stimulant/Non-stimulant Treatments | 47 | This compound 400 mg | Notable | 0.03 |
This table presents the Least Squares Mean (LSM) differences in AISRS scores from baseline to day 42.[1]
These results indicate that this compound was effective in reducing ADHD symptoms in adults who were new to pharmacotherapy, as well as in those who had previously been treated with other ADHD medications.[1]
Experimental Protocols
The data presented are from a pooled analysis of two Phase 3, randomized, double-blind, multicenter, placebo-controlled trials.
Study Design:
-
Participants: Adults aged 18 to 55 years with a primary diagnosis of ADHD according to DSM-5 criteria.[1][6]
-
Inclusion Criteria: Participants had a baseline AISRS total score of ≥28.[6]
-
Exclusion Criteria: Individuals who had not derived significant therapeutic benefit from two or more ADHD therapies of different classes (e.g., amphetamine and methylphenidate, or amphetamine and atomoxetine) were excluded.[7]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive twice-daily this compound SR (200 mg or 400 mg total daily dose) or a matching placebo.[1]
-
Treatment Duration: The double-blind treatment period was 6 weeks.[1][4]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the AISRS total score at day 42.[1][2]
-
Analysis: A mixed model for repeated measures (MMRM) was used for the analysis of the primary endpoint.[1]
Signaling Pathways of this compound and Other ADHD Medications
This compound's mechanism of action as a triple reuptake inhibitor distinguishes it from other classes of ADHD medications.
As illustrated, this compound inhibits the reuptake of norepinephrine, dopamine, and serotonin by blocking their respective transporters (NET, DAT, and SERT).[1][8] This leads to an increase in the extracellular concentrations of these three neurotransmitters, which are all implicated in the pathophysiology of ADHD. In contrast, traditional stimulant medications primarily target the norepinephrine and dopamine systems, while some non-stimulant medications, such as atomoxetine, are selective for the norepinephrine transporter.[9]
The broader neurochemical profile of this compound may offer a different therapeutic approach for managing the complex symptoms of ADHD.
Conclusion
The pooled analysis of two Phase 3 trials provides robust evidence for the efficacy of this compound in a diverse population of adults with ADHD, including those with and without a history of prior treatment with stimulants or non-stimulants.[1] Its unique mechanism of action as a triple reuptake inhibitor distinguishes it from existing ADHD therapies. These findings suggest that this compound, if approved, could become a valuable new option for the pharmacological management of adult ADHD.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. additudemag.com [additudemag.com]
- 5. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Sustained Release Is Efficacious in the Treatment of Adult ADHD Across Disease Severities | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. A Trial of this compound Efficacy and Safety in Adults With Attention-deficit/Hyperactivity Disorder and Comorbid Anxiety | Clinical Research Trial Listing [centerwatch.com]
- 8. New Non-Stimulant ADHD Drug: Clinical Trial Results [adhdevidence.org]
- 9. Safety and Efficacy of this compound Sustained-Release in Adults With Attention-Deficit Hyperactivity Disorder: Results of Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Centanafadine and Other Non-Stimulant ADHD Medications on Sleep and Appetite
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison
The landscape of non-stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) is expanding, offering alternatives for patients who do not respond to or tolerate stimulants. This guide provides a comparative analysis of the impact of a novel investigational agent, centanafadine, and other approved non-stimulant medications—atomoxetine, viloxazine, and guanfacine—on two critical aspects of patient well-being: sleep and appetite. This comparison is based on available data from clinical trials to inform research and development in this therapeutic area.
Mechanism of Action Overview
Non-stimulant ADHD medications modulate neurotransmitter pathways differently than stimulants. This compound is a triple reuptake inhibitor, affecting norepinephrine, dopamine, and serotonin. Atomoxetine and viloxazine are selective norepinephrine reuptake inhibitors (NRIs), with viloxazine also exhibiting some serotonin receptor activity. Guanfacine is a selective alpha-2A adrenergic receptor agonist. These distinct mechanisms contribute to their varying efficacy and side effect profiles, including their effects on sleep and appetite.
Caption: Signaling pathways of non-stimulant ADHD medications.
Comparative Data on Sleep and Appetite Adverse Events
The following tables summarize the incidence of common sleep- and appetite-related adverse events from placebo-controlled clinical trials of this compound, viloxazine, atomoxetine, and guanfacine extended-release (XR). It is important to note that these data are not from head-to-head comparative trials and are presented for informational purposes.
Table 1: Incidence of Appetite-Related Adverse Events (%)
| Medication (Study Population) | Decreased Appetite | Nausea |
| This compound (Adolescents, 13-17 years) | ≥5% | ≥5% |
| Viloxazine (Children, 6-11 years) | ≥5% | - |
| Atomoxetine (Children & Adolescents) | ≥5% | ≥5% |
| Guanfacine XR (Children & Adolescents) | - | ≥5% |
Note: A specific percentage for decreased appetite with Guanfacine XR was not available in the provided search results, though it is a known side effect.
Table 2: Incidence of Sleep-Related Adverse Events (%)
| Medication (Study Population) | Somnolence/Fatigue | Insomnia |
| This compound (Adolescents, 13-17 years) | Somnolence: <5% (1 severe case in placebo) | - |
| Viloxazine (Children, 6-11 years) | Somnolence: ≥5% | - |
| Atomoxetine (Children & Adolescents) | Somnolence: ≥5% | - |
| Guanfacine XR (Children, 6-12 years) | Somnolence: 44.3% | - |
Note: While insomnia is a known side effect for some of these medications, specific percentages were not consistently reported in the initial search results for all drugs.
Detailed Experimental Protocols
The data presented are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating drug efficacy and safety.
A meta-analysis of phase 3 trial data for centanafadine across different age groups
This guide provides a comparative meta-analysis of Phase 3 clinical trial data for centanafadine, an investigational non-stimulant medication, for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The analysis covers efficacy and safety data across pediatric (children and adolescents) and adult populations, and compares its performance with established ADHD treatments. This document is intended for researchers, scientists, and drug development professionals seeking an objective overview of this compound's clinical profile.
Introduction to this compound
This compound is a first-in-class norepinephrine, dopamine, and serotonin reuptake inhibitor (NDSRI) under development by Otsuka Pharmaceutical.[1][2] Its mechanism involves modulating three key neurotransmitter systems implicated in the pathophysiology of ADHD.[3][4] Unlike traditional stimulants, its triple reuptake mechanism may offer a unique therapeutic profile, particularly for patients with comorbid mood symptoms or those at risk for stimulant misuse.[3] The drug is administered as a once-daily, extended-release tablet.[5]
Mechanism of Action
This compound functions by blocking the presynaptic transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), thereby increasing the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4][6] It exhibits its strongest affinity for norepinephrine transporters, followed by dopamine and, to a lesser extent, serotonin. This triple-action mechanism distinguishes it from many existing ADHD therapies.
References
- 1. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD) | Otsuka US [otsuka-us.com]
- 2. Otsuka Pharmaceutical Announces Positive Topline Results from Two Pivotal Phase 3 Trials of this compound as a Treatment for Adolescents and Children with Attention-Deficit/Hyperactivity Disorder (ADHD)|October 27, 2023|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]
- 3. This compound: A Novel Triple Reuptake Inhibitor for the Treatment of ADHD in Adolescents - MGH Psychiatry News [mghpsychnews.org]
- 4. Efficacy, Safety, and Tolerability of this compound Sustained-Release Tablets in Adults With Attention-Deficit/Hyperactivity Disorder: Results of 2 Phase 3, Randomized, Double-blind, Multicenter, Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
Safety Operating Guide
Personal protective equipment for handling Centanafadine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Centanafadine. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, adherence to the following personal protective equipment guidelines is mandatory to prevent skin and eye contact, as well as inhalation.[1][2]
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 approved | Protects eyes from splashes and airborne particles.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation.[1] | ||
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material | Prevents direct skin contact with the compound.[1][2] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1][2] | |
| Full-Body Protective Clothing | As needed | Recommended for large-scale operations or in case of a significant spill.[1] | |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | Use in well-ventilated areas.[2] A respirator may be necessary if ventilation is inadequate or when handling large quantities of powder. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
